Isoscoparin
Description
This compound has been reported in Gentianopsis grandis, Gentiana depressa, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11/c1-31-13-4-8(2-3-9(13)24)12-5-10(25)16-14(32-12)6-11(26)17(19(16)28)22-21(30)20(29)18(27)15(7-23)33-22/h2-6,15,18,20-24,26-30H,7H2,1H3/t15-,18-,20+,21-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMUHHCFAXYRPO-DGHBBABESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941996 | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20013-23-4 | |
| Record name | Isoscoparin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20013-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-1-benzopyran-6-yl]hexitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Isoscoparin
An In-depth Technical Guide to Isoscoparin: Structure, Quantitative Analysis, and Biological Activity
Introduction
This compound is a naturally occurring flavonoid, specifically a C-glycosylflavone, that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[1][2][3] Found in various plant species such as Gentiana algida, it is being investigated for its role in preventing and treating conditions like obesity.[1][2] This document provides a comprehensive technical overview of this compound's chemical structure, quantitative data from experimental studies, detailed analytical protocols, and its interaction with key biological signaling pathways.
Chemical Structure and Identification
This compound is structurally defined as a C-glycosyl compound consisting of the flavone chrysoeriol linked to a 1,5-anhydro-D-glucitol moiety at the 6th position.[4] This linkage makes it a trihydroxyflavone and a monomethoxyflavone derivative.[4]
Key identifiers for this compound are as follows:
-
IUPAC Name : 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one[4][5]
-
CAS Number : 20013-23-4[4]
-
Synonyms : Chrysoeriol 6-C-glucoside, C-Glucosyl-6 chrysoeriol[4][5][]
The canonical SMILES representation of the molecule is: COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4--INVALID-LINK--CO)O)O)O)O)O.[4][7]
Quantitative Data
The following tables summarize key quantitative parameters related to the biological activity and analysis of this compound.
Table 1: Pharmacokinetic Parameters in Mice
| Parameter | Value | Conditions | Source |
| Bioavailability | 2.6% | Intravenous (5 mg/kg) and Intragastric (20 mg/kg) administration | [8][9] |
| Linear Range (UPLC-MS/MS) | 1-4000 ng/mL (r > 0.998) | Mouse Blood | [8][9] |
| Intra-day & Inter-day Precision | <12% | Mouse Blood | [8][9] |
| Accuracy | 86-112% | Mouse Blood | [8][9] |
| Recovery | >68% | Mouse Blood | [8][9] |
| Matrix Effect | 86-90% | Mouse Blood | [8][9] |
Table 2: In Vitro Activity & Solubility
| Parameter | Value | Conditions | Source |
| NO and TNF-α Inhibition | Significant inhibition | 2.0 µM concentration | [1] |
| Solubility in DMSO | 2.3 mg/mL (4.97 mM) | Sonication recommended | [1] |
| Solubility in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2.5 mg/mL (5.41 mM) | Clear solution | [2] |
| Solubility in 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (5.41 mM) | Clear solution | [2] |
Experimental Protocols
UPLC-MS/MS Method for Pharmacokinetic Analysis in Mouse Blood
This protocol details the methodology used for the determination of this compound in mouse blood samples.[8][9]
A. Sample Preparation:
-
Blood samples are treated with a protein precipitant.
-
The precipitant used is a mixture of acetonitrile and methanol in a 9:1 volume ratio.
B. Chromatographic Separation:
-
System: Ultra-Performance Liquid Chromatography (UPLC).
-
Column: HSS T3 column.
-
Column Temperature: 40°C.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 0.1% Formic Acid in water.
-
Elution: A gradient elution procedure is employed.
C. Mass Spectrometric Detection:
-
System: Tandem Mass Spectrometry (MS/MS).
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis.
Preparation of this compound Solutions for In Vivo Experiments
This protocol describes the preparation of a clear, injectable solution of this compound.[2]
-
Prepare a stock solution of this compound in DMSO.
-
To prepare a 1 mL working solution as an example:
-
Take 100 µL of the DMSO stock solution.
-
Add it to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
If any precipitation occurs, the solution can be gently heated or sonicated to aid dissolution.[2] It is recommended to prepare this working solution fresh on the day of use.[2]
Signaling Pathway Analysis
This compound has been shown to significantly inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[1] TNF-α is a critical mediator of inflammation that initiates a signaling cascade upon binding to its receptor (TNFR), leading to the activation of the transcription factor NF-κB. The activation of NF-κB is a central event in the inflammatory response, promoting the expression of genes involved in inflammation. By inhibiting TNF-α, this compound can effectively suppress this downstream inflammatory signaling.
References
- 1. This compound | TNF | Fatty Acid Synthase | NO Synthase | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. This compound | C22H22O11 | CID 442611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
- 7. PubChemLite - this compound (C22H22O11) [pubchemlite.lcsb.uni.lu]
- 8. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Isoscoparin: A Technical Guide to its Natural Sources, Plant Distribution, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscoparin is a naturally occurring flavone, a class of flavonoids, recognized for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution in the plant kingdom, methodologies for its extraction and quantification, and its interaction with key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Plant Distribution of this compound
This compound has been identified in a diverse range of plant species, highlighting its widespread distribution across various plant families. The primary known sources of this compound are detailed below.
| Plant Species | Family | Plant Part(s) | Reference(s) |
| Gentiana algida Pall. | Gentianaceae | Aerial parts | [1][2][3][4] |
| Hordeum vulgare L. (Barley) | Poaceae | Leaves, Sprouts | [5][6] |
| Silene seoulensis Nakai | Caryophyllaceae | Not specified | [7] |
| Oryza sativa L. (Rice) | Poaceae | Bran, Leaves | [8][9] |
| Alliaria petiolata (M. Bieb.) Cavara & Grande (Garlic Mustard) | Brassicaceae | Seeds | |
| Isatis tinctoria L. (Woad) | Brassicaceae | Not specified | |
| Potamogeton natans L. (Broad-leaved Pondweed) | Potamogetonaceae | Not specified |
While the presence of this compound is confirmed in these species, quantitative data on its concentration remains limited and varies depending on the plant's geographical location, developmental stage, and environmental conditions. One study on various Gentiana species reported a total flavonoid content ranging from 12.92 to 78.14 mg/g in the herbs, though the specific concentration of this compound was not detailed[1]. Similarly, derivatives of this compound are noted as major flavonoid constituents in barley leaves, but precise quantitative data is not provided[5].
Experimental Protocols
The extraction, isolation, and quantification of this compound are critical steps for its further study and potential application. The following section outlines detailed methodologies based on established protocols.
General Extraction and Isolation of this compound from Plant Material
This protocol provides a general framework for the extraction and isolation of this compound from dried plant material.
1. Plant Material Preparation:
-
Air-dry the collected plant material (e.g., leaves, seeds) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds.
-
Grind the dried plant material into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or an ethyl acetate/water mixture) at room temperature for a period of 24-72 hours with occasional agitation.
-
Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with an appropriate solvent. This method is particularly useful but should be used with caution for thermolabile compounds due to the sustained heat.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often resulting in higher yields in shorter extraction times.
3. Filtration and Concentration:
-
Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
4. Fractionation and Isolation:
-
The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is typically found in the more polar fractions.
-
Column chromatography is a key step for the isolation of pure this compound. The fraction containing this compound can be subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol).
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the this compound-rich fractions and further purify using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol is based on a validated method for the quantification of this compound in Silene seoulensis extract and can be adapted for other plant matrices[7].
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a Diode Array Detector (DAD) is recommended.
-
Column: A C18 reversed-phase column (e.g., Unison US-C18, 4.6 x 250 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution using 0.05% (v/v) trifluoroacetic acid (TFA) in water (Solvent A) and methanol (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10-20 µL.
2. Preparation of Standard and Sample Solutions:
-
Standard Solution: Prepare a stock solution of pure this compound (of known concentration) in methanol. Create a series of calibration standards by diluting the stock solution to various known concentrations.
-
Sample Solution: Accurately weigh the dried plant extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
3. Method Validation:
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by injecting a standard solution multiple times. The relative standard deviation (RSD) should be less than 2%.
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank sample matrix with a known amount of this compound standard and calculate the percentage recovery. Recoveries in the range of 98-102% are generally considered acceptable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For the cited method, the LOD and LOQ for this compound were 0.02 mg/mL and 0.07 mg/mL, respectively[7].
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
Signaling Pathways and Biological Activities
This compound, as a flavonoid, is anticipated to exert its biological effects through the modulation of various cellular signaling pathways. Its known antioxidant and anti-inflammatory properties suggest interactions with key pathways that regulate cellular stress and inflammatory responses.
Antioxidant Activity and the Nrf2 Signaling Pathway
The antioxidant properties of many flavonoids are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.
Caption: this compound's potential activation of the Nrf2 antioxidant pathway.
Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade ultimately enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
Chronic inflammation is implicated in a multitude of diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many flavonoids have been shown to exert anti-inflammatory effects by inhibiting this pathway.
Caption: this compound's potential inhibition of the NF-κB inflammatory pathway.
In its inactive state, NF-κB is bound to its inhibitory protein, IκBα, in the cytoplasm. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit this pathway, potentially by preventing the activation of the IKK complex, thereby suppressing the inflammatory response.
Conclusion
This compound is a promising flavonoid with a notable presence in several plant species and demonstrates significant potential for therapeutic applications due to its antioxidant and anti-inflammatory properties. This guide has provided a foundational understanding of its natural distribution, methods for its scientific investigation, and its likely mechanisms of action at the cellular level. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to explore its full therapeutic potential through rigorous preclinical and clinical studies. The methodologies and pathway diagrams presented herein offer a robust starting point for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound|CAS 20013-23-4|DC Chemicals [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Variation of Saponarin Content in Barley Sprouts (Hordeum vulgare L.) by Natural Light Shielding: Implication of the Importance of Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Method Development of this compound in Silene seoulensis Extract Using HPLC -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]
- 8. Phytochemical screening, quantitative analysis of cyanidin-3-O-glucoside content, and anticancer activity of novel rice bran (Tubtim Chumphae rice) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytochemical screening, quantitative analysis of cyanidin-3-O-glucoside content, and anticancer activity of novel rice bran (Tubtim Chumphae rice) - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoscoparin: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscoparin is a naturally occurring C-glycosylflavone found in various plant species, including Gentiana algida Pall. and the seeds of Alliaria petiolata[1][2]. As a member of the flavonoid class, it has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-adipogenic properties[1][2][3]. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and a visualization of its known signaling pathways to support further research and drug development endeavors.
Physical and Chemical Properties
This compound, a C-glycosyl compound, consists of the flavone chrysoeriol attached to a glucose moiety at the C-6 position[4]. Its structural characteristics and physicochemical properties are summarized below.
General and Structural Data
| Property | Value | Source(s) |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | [4][5] |
| Synonyms | C-Glucosyl-6 chrysoeriol, Chrysoeriol 6-C-glucoside, Isoscoparine | [1][4][5] |
| CAS Number | 20013-23-4 | [1][3][4] |
| Molecular Formula | C₂₂H₂₂O₁₁ | [1][3][4] |
| Molecular Weight | 462.40 g/mol | [2][3][4] |
| Appearance | Solid | [2][3] |
| Color | Off-white to light yellow | [2][3] |
| Purity (Typical) | >98% (HPLC) | [1][5] |
Solubility
The solubility of this compound is a critical factor for its use in experimental settings. It is soluble in dimethyl sulfoxide (DMSO) and can be prepared in various solvent systems for in vitro and in vivo studies[1][2][3]. Sonication is often recommended to aid dissolution[3].
| Solvent/System | Concentration/Solubility | Source(s) |
| DMSO | 100 mg/mL (216.26 mM) (Requires sonication) | [2] |
| DMSO | 2.3 mg/mL (4.97 mM) (Sonication recommended) | [3] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.41 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | [2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.41 mM) in 10% DMSO + 90% (20% SBE-β-CD in Saline) | [2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.41 mM) in 10% DMSO + 90% Corn Oil | [2] |
Storage and Stability
Proper storage is essential to maintain the integrity of this compound. The compound is reported to be unstable in solution and should be used soon after preparation[3]. It should also be protected from direct sunlight and moisture[2][3].
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [3] |
| In Solvent | -80°C | 6 months | [2] |
| In Solvent | -20°C | 1 month | [2] |
Spectroscopic Data
The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the proton and carbon skeleton of the molecule, confirming the flavone structure and the attachment and conformation of the C-glycosyl moiety.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, which help in confirming the identity and structure of the compound[4]. The precursor ion is observed at m/z 463 [M+H]⁺ in positive ion mode and m/z 461 [M-H]⁻ in negative ion mode[4].
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the characteristic absorption maxima of the flavone chromophore, which is useful for quantification and identification.
Experimental Protocols
This section provides detailed methodologies for the isolation, purification, and biological evaluation of this compound.
Isolation and Purification from Gentiana algida
The following protocol is a general procedure for the extraction and isolation of flavonoids, including this compound, from Gentiana algida.
-
Extraction:
-
Air-dry the whole plant material of Gentiana algida and pulverize it into a fine powder.
-
Macerate the powdered plant material (e.g., 4.5 kg) with 95% ethanol (e.g., 30 L) at room temperature. Repeat the extraction process four times, with each extraction lasting for 7 days to ensure maximum yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Solvent Partitioning:
-
Suspend the crude residue in water and perform sequential liquid-liquid partitioning.
-
First, partition against petroleum ether to remove non-polar compounds like fats and waxes. Discard the petroleum ether fraction.
-
Next, partition the remaining aqueous layer against ethyl acetate (EtOAc). The flavonoids, including this compound, will preferentially move into the EtOAc phase.
-
Collect the EtOAc fraction and concentrate it under reduced pressure to yield a flavonoid-rich extract.
-
-
Chromatographic Purification:
-
Subject the concentrated EtOAc extract to column chromatography over a silica gel stationary phase.
-
Elute the column with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform-methanol) and gradually increasing the polarity.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the compound of interest (this compound).
-
Perform further purification of the combined fractions using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.
-
Confirm the identity and purity of the isolated compound using spectroscopic methods (NMR, MS).
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color. Store it in the dark at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO or methanol.
-
Test Solutions: Prepare a series of dilutions of this compound from the stock solution to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Positive Control: Prepare a series of dilutions of a known antioxidant like Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the this compound test solutions (or positive control, or solvent blank) to the respective wells.
-
Mix the contents of the wells gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control = Absorbance of the DPPH solution with the solvent blank.
-
A_sample = Absorbance of the DPPH solution with the this compound sample.
-
-
The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. NO production is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.
-
Cell Culture and Plating:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) to induce inflammation and NO production. Include a negative control (cells only), a positive control (cells + LPS), and vehicle control groups.
-
Incubate the plate for another 24 hours.
-
-
Nitrite Measurement (Griess Assay):
-
Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) just before use.
-
Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 100 µL of the freshly prepared Griess reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Anti-adipogenic Activity: Oil Red O Staining
This protocol quantifies lipid accumulation in 3T3-L1 cells, a common model for studying adipogenesis.
-
Cell Differentiation:
-
Culture 3T3-L1 preadipocytes to confluence in a growth medium (DMEM with 10% bovine calf serum).
-
Two days post-confluence, induce differentiation by switching to a differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Treat the cells with various concentrations of this compound during this differentiation period.
-
After 2-3 days, replace the medium with an insulin-containing medium (DMEM with 10% FBS and 10 µg/mL insulin) for another 2 days.
-
Maintain the cells in a maintenance medium (DMEM with 10% FBS), changing it every 2-3 days until mature adipocytes with visible lipid droplets form (typically 8-10 days post-induction).
-
-
Oil Red O Staining Procedure:
-
Preparation of Oil Red O Solution: Prepare a stock solution of 0.5% Oil Red O in isopropanol. To make the working solution, mix 6 parts of the stock solution with 4 parts of distilled water and allow it to sit for 20 minutes. Filter the solution to remove any precipitate.
-
Wash the differentiated cells twice with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the wells to dry completely.
-
Add the filtered Oil Red O working solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the staining solution and wash the cells multiple times with water until the wash water is clear.
-
-
Quantification:
-
Visually inspect and photograph the cells under a microscope to observe lipid droplets (stained red).
-
For quantification, elute the stain from the cells by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Transfer the eluate to a new 96-well plate and measure the absorbance at 510 nm. The absorbance is directly proportional to the amount of lipid accumulated.
-
Biological Activity and Signaling Pathways
This compound exhibits several biological activities by modulating key cellular signaling pathways.
Anti-inflammatory Activity
This compound has been shown to significantly inhibit the production of the pro-inflammatory mediators nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages[3]. This effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Anti-adipogenic Activity
This compound demonstrates potential in the prevention and treatment of obesity through its anti-adipogenic effects. It has been shown to inhibit lipid accumulation in 3T3-L1 preadipocytes. This is achieved by down-regulating key adipogenic transcription factors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα). This regulation is often linked to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
General Experimental Workflow
The study of this compound, from natural source to biological validation, follows a structured workflow.
References
Isoscoparin's Antioxidant Mechanism of Action: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscoparin, a naturally occurring C-glycosylflavone, is emerging as a compound of significant interest due to its potential antioxidant properties. This technical guide delves into the core mechanisms through which this compound is proposed to exert its antioxidant effects, offering a valuable resource for researchers in pharmacology and drug discovery. The multifaceted antioxidant strategy of this compound likely involves direct radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant defense systems, primarily through the activation of the Nrf2 signaling pathway. This document provides a comprehensive overview of these mechanisms, supported by data from related flavonoid compounds, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous chronic and degenerative diseases. Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their antioxidant capabilities. This compound, a C-glycosyl derivative of apigenin, stands out due to the structural stability conferred by the C-glycosidic bond, which may enhance its bioavailability and efficacy in vivo compared to its O-glycoside counterparts. Understanding the precise mechanisms by which this compound mitigates oxidative stress is crucial for its development as a potential therapeutic agent.
Direct Antioxidant Mechanisms
This compound likely employs direct mechanisms to neutralize free radicals and reduce oxidative damage. These mechanisms are intrinsic to its chemical structure.
Radical Scavenging Activity
The primary direct antioxidant action of flavonoids like this compound is their ability to donate a hydrogen atom or an electron to free radicals, thereby stabilizing them. The antioxidant capacity of C-glycosylflavones is significantly influenced by the number and arrangement of hydroxyl groups on their aromatic rings. While specific quantitative data for this compound is limited, studies on structurally similar C-glycosylflavones provide valuable insights into its potential radical scavenging efficacy.
Table 1: Radical Scavenging Activity of this compound and Related Flavonoids (Illustrative)
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| This compound | DPPH | Data Not Available | Ascorbic Acid | ~40-50 |
| This compound | ABTS | Data Not Available | Trolox | ~10-20 |
| Isoorientin | DPPH | ~9-10 | - | - |
| Orientin | DPPH | ~9-10 | - | - |
Note: IC50 values are indicative and can vary based on experimental conditions. Data for isoorientin and orientin are provided as a proxy for the potential activity of this compound due to structural similarity.
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or standard. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours. Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture : Add 10 µL of various concentrations of this compound or a standard (e.g., Trolox) to 1 mL of the diluted ABTS•+ solution.
-
Incubation : Allow the reaction to proceed for 6 minutes at room temperature.
-
Measurement : Measure the absorbance at 734 nm.
-
Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Metal Ion Chelation
Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Flavonoids with specific structural features can chelate these metal ions, rendering them inactive. The ability of this compound to chelate metal ions is an important aspect of its antioxidant profile.
Table 2: Metal Chelating Activity of this compound and Related Flavonoids (Illustrative)
| Compound | Metal Ion | % Chelation (at a given concentration) | Reference Compound |
| This compound | Fe²⁺ | Data Not Available | EDTA |
| This compound | Cu²⁺ | Data Not Available | EDTA |
-
Reaction Mixture : Mix 50 µL of various concentrations of this compound with 1.55 mL of deionized water and 50 µL of a 2 mM FeCl₂ solution.
-
Initiation : Initiate the reaction by adding 100 µL of a 5 mM ferrozine solution.
-
Incubation : Incubate the mixture at room temperature for 10 minutes.
-
Measurement : Measure the absorbance of the Fe²⁺-ferrozine complex at 562 nm. A lower absorbance indicates higher chelating activity.
-
Calculation : The percentage of Fe²⁺ chelation is calculated as: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 EDTA can be used as a positive control.
Indirect Antioxidant Mechanisms: Modulation of Cellular Defenses
Beyond direct chemical interactions, this compound is hypothesized to exert a more profound and lasting antioxidant effect by upregulating the endogenous antioxidant defense systems. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds or oxidative stress can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Upstream Regulation: Potential Role of PI3K/Akt Pathway
The activation of Nrf2 by flavonoids can be mediated by various upstream signaling kinases. The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is one such critical regulator. It is plausible that this compound could activate this pathway, leading to the phosphorylation and inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a kinase that promotes Nrf2 degradation. Inhibition of GSK-3β would therefore lead to Nrf2 stabilization and activation.
Downstream Effects: Upregulation of Antioxidant Enzymes
The activation of Nrf2 by this compound would lead to the enhanced expression of a suite of phase II detoxifying and antioxidant enzymes.
Table 3: Key Antioxidant Enzymes Regulated by the Nrf2 Pathway
| Enzyme | Function |
| Heme Oxygenase-1 (HO-1) | Catalyzes the degradation of heme to produce the antioxidant biliverdin. |
| NAD(P)H:Quinone Oxidoreductase 1 (NQO1) | A detoxifying enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals. |
| Superoxide Dismutase (SOD) | Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. |
| Catalase (CAT) | Catalyzes the decomposition of hydrogen peroxide to water and oxygen. |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reductant. |
-
Cell Culture and Treatment : Culture appropriate cells (e.g., hepatocytes, keratinocytes) and treat with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and prepare cell lysates.
-
Protein Quantification : Determine the total protein concentration of the lysates using a standard method (e.g., Bradford assay).
-
Enzyme Activity Assays :
-
SOD Activity : Measure using a commercial kit that typically employs a colorimetric method based on the inhibition of a formazan dye formation.
-
CAT Activity : Measure by monitoring the decomposition of hydrogen peroxide (H₂O₂) at 240 nm.
-
GPx Activity : Measure using a coupled assay that monitors the oxidation of NADPH at 340 nm.
-
-
Data Analysis : Normalize the enzyme activity to the total protein concentration and express the results as a fold change relative to the untreated control.
Summary of Antioxidant Mechanisms
The antioxidant action of this compound is a coordinated effort involving both direct and indirect mechanisms.
Conclusion and Future Directions
This compound demonstrates significant potential as a natural antioxidant compound. Its proposed mechanism of action is multifaceted, combining direct radical scavenging and metal chelation with the indirect, yet more sustained, effect of upregulating the cellular antioxidant machinery via the Nrf2 signaling pathway. While the precise quantitative contributions of each mechanism require further elucidation through direct experimental evidence for this compound, the data from structurally related C-glycosylflavones provide a strong foundation for these hypotheses.
Future research should focus on:
-
Quantitative analysis : Determining the IC50 values of this compound in a range of antioxidant assays.
-
Cellular studies : Investigating the specific effects of this compound on the expression and activity of antioxidant enzymes in various cell models of oxidative stress.
-
Mechanism validation : Confirming the activation of the Nrf2 pathway by this compound, including the identification of upstream signaling molecules such as PI3K/Akt.
-
In vivo studies : Evaluating the bioavailability and antioxidant efficacy of this compound in preclinical animal models of diseases associated with oxidative stress.
A thorough investigation into these areas will be instrumental in validating the therapeutic potential of this compound and paving the way for its development as a novel agent for the prevention and treatment of oxidative stress-related pathologies.
Isoscoparin Derivatives: A Technical Guide to Their Natural Occurrence, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoscoparin, a C-glycosylflavone, and its derivatives represent a class of natural compounds with significant therapeutic potential. Found in a variety of plant species, these molecules exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuraminidase inhibitory effects. This technical guide provides an in-depth overview of this compound derivatives, detailing their natural sources, chemical diversity, and mechanisms of action. Furthermore, it offers comprehensive experimental protocols for their extraction, isolation, and biological evaluation, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the study and application of these promising compounds.
Introduction to this compound and Its Derivatives
This compound, chemically known as chrysoeriol 6-C-glucoside, is a flavonoid characterized by a C-glycosidic bond, which confers greater stability compared to O-glycosides. This structural feature makes this compound and its derivatives particularly interesting for pharmacological development. The core structure of this compound can be modified through glycosylation and acylation, leading to a variety of derivatives with diverse biological properties.
Natural Occurrence of this compound and Its Derivatives
This compound and its derivatives are predominantly found in the plant kingdom. Notable sources include:
-
Grasses (Poaceae family): Barley (Hordeum vulgare) and wheat (Triticum aestivum) are significant sources of this compound and its acylated glycosides.[1]
-
Gentian family (Gentianaceae): Species such as Gentiana algida are known to contain this compound.[2][3]
-
Rice (Oryza sativa): Yellow grain mutants of rice have been shown to accumulate this compound-2′′-O-glucoside.[4]
-
Other Plants: this compound has also been identified in Alliaria petiolata.
The presence and concentration of these compounds can vary depending on the plant species, cultivar, and environmental conditions.
Chemical Diversity of this compound Derivatives
The structural diversity of this compound derivatives arises primarily from further glycosylation or acylation of the initial glucose moiety. Some of the key identified derivatives include:
-
This compound-2′′-O-glucoside: A diglycoside where a second glucose unit is attached to the 2'' position of the C-linked glucose.[4]
-
This compound-7-O-glucoside: An O-glycosylated derivative.
-
Acylated this compound Glycosides: In barley, this compound-7-O-[6-acyl]-glucosides have been identified, where the acyl group can be a phenolic acid like ferulic or sinapic acid.[1]
Table 1: Known this compound Derivatives and Their Natural Sources
| Derivative Name | Core Structure Modification | Natural Source(s) |
| This compound | Chrysoeriol 6-C-glucoside | Gentiana algida, Hordeum vulgare, Triticum aestivum |
| This compound-2′′-O-glucoside | Additional O-linked glucose at 2''-position | Oryza sativa (yellow grain mutant) |
| This compound-7-O-glucoside | O-linked glucose at 7-position | Hordeum vulgare |
| This compound-7-O-[6-feruloyl]-glucoside | Ferulic acid acylated to the 7-O-glucose | Hordeum vulgare |
| This compound-7-O-[6-sinapoyl]-glucoside | Sinapic acid acylated to the 7-O-glucose | Hordeum vulgare |
Biological Activities and Therapeutic Potential
This compound and its derivatives exhibit a spectrum of biological activities that are of significant interest for drug development.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory properties. It significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] A concentration of 2.0 μM this compound has been shown to be effective in this inhibition.[2] The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway.
Antioxidant Activity
Like many flavonoids, this compound and its glycosides possess antioxidant properties.[2][3][4] This activity is attributed to their ability to scavenge free radicals, which plays a role in preventing oxidative stress-related diseases.
Neuraminidase Inhibition
Certain this compound derivatives have been identified as inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle. This suggests a potential role for these compounds in the development of antiviral agents.
Table 2: Summary of Biological Activities and Quantitative Data for this compound and Its Derivatives
| Compound | Biological Activity | Assay | Key Findings |
| This compound | Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Significant inhibition of NO and TNF-α production at 2.0 μM.[2] |
| This compound | Antioxidant | Various in vitro assays | Possesses antioxidant activity.[2][3] |
| This compound-2′′-O-glucoside | Antioxidant | Not specified | Shows antioxidant activity.[4] |
| This compound Derivatives | Neuraminidase Inhibition | Not specified | Identified as neuraminidase inhibitors. |
Signaling Pathways
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, TNF-α is produced, which then acts as a potent activator of the NF-κB pathway. This leads to the transcription of pro-inflammatory genes. This compound's inhibition of TNF-α production suggests an upstream regulatory role in this cascade.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocols
Extraction and Isolation of this compound Derivatives
The following is a general workflow for the extraction and isolation of this compound and its derivatives from plant material.
Caption: General workflow for extraction and isolation.
Detailed Methodology:
-
Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Macerate the powdered plant material in 70% ethanol (or methanol) at room temperature for 24-48 hours with occasional shaking.
-
Alternatively, use Soxhlet extraction for a more exhaustive extraction.
-
-
Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Partitioning: Suspend the concentrated extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound and its less polar derivatives are typically found in the ethyl acetate fraction.
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on Sephadex LH-20, eluting with methanol or a methanol-chloroform mixture.
-
Alternatively, use silica gel column chromatography with a gradient of chloroform and methanol.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative HPLC with a C18 column and a mobile phase gradient of water and acetonitrile or methanol.
-
Structure Elucidation: Identify the purified compounds using spectroscopic techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC).
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) and TNF-α Inhibition
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (this compound or its derivatives) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
-
TNF-α Measurement (ELISA):
-
Measure the concentration of TNF-α in the cell culture supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and TNF-α production compared to the LPS-stimulated control. Determine the IC50 value for each compound.
Antioxidant Activity Assay: DPPH Radical Scavenging
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Assay Procedure:
-
Add various concentrations of the test compound to the DPPH solution in a 96-well plate.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The scavenging activity is indicated by the decrease in absorbance. Determine the IC50 value.
Neuraminidase Inhibition Assay
-
Enzyme and Substrate Preparation: Use a commercially available neuraminidase enzyme and the fluorogenic substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Assay Procedure:
-
In a 96-well plate, pre-incubate the neuraminidase enzyme with various concentrations of the test compound for a specified time.
-
Initiate the reaction by adding the MUNANA substrate.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a stop solution (e.g., glycine-NaOH buffer).
-
-
Fluorescence Measurement: Measure the fluorescence of the released 4-methylumbelliferone at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage inhibition of neuraminidase activity and determine the IC50 value.
Conclusion and Future Directions
This compound and its derivatives represent a valuable class of natural products with demonstrated anti-inflammatory, antioxidant, and potential antiviral activities. Their natural abundance, particularly in common cereal crops, makes them attractive candidates for further research and development. Future studies should focus on:
-
Comprehensive profiling of derivatives: A more systematic investigation into the full range of this compound derivatives in various natural sources.
-
In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In vivo efficacy and safety: Evaluating the therapeutic potential of this compound derivatives in animal models of inflammatory and other diseases.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing new derivatives to optimize their biological activity and pharmacokinetic properties.
This technical guide provides a solid foundation for researchers and drug development professionals to explore the promising therapeutic applications of this compound and its derivatives. The detailed methodologies and summarized data herein are intended to facilitate and accelerate future discoveries in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TNF | Fatty Acid Synthase | NO Synthase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2015-16 season: Comparison with the 2010-11 to 2014-15 seasons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Isoscoparin Extraction and Purification from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isoscoparin
This compound is a flavonoid compound found in various medicinal plants, notably in species of the Gentiana and Alliaria genera.[1] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including antioxidant and anti-adipogenic activities.[1][2] As a result, robust and efficient methods for its extraction and purification are crucial for advancing research and development in pharmaceuticals and nutraceuticals.
These application notes provide detailed protocols for the extraction of this compound from plant material, followed by its purification using various chromatographic techniques. Additionally, a quantitative analysis method is described, and relevant data is presented in tabular format for easy reference. Visual workflows and a proposed signaling pathway are also included to aid in the understanding of the experimental processes and the compound's biological context.
Application Note 1: Extraction of this compound from Gentiana algida Pall.
This note describes a conventional solvent extraction method for obtaining a flavonoid-rich extract containing this compound from the powdered plant material of Gentiana algida Pall. The process involves an initial extraction with ethanol, followed by liquid-liquid partitioning to remove non-polar and highly polar impurities.
Protocol 1.1: Solvent Extraction and Partitioning
Objective: To extract and partially purify this compound from dried and powdered Gentiana algida Pall.
Materials:
-
Dried and powdered Gentiana algida Pall. plant material
-
95% Ethanol (EtOH)
-
Petroleum Ether
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper and funnel
-
Beakers and flasks
Procedure:
-
Maceration: Weigh 1 kg of the powdered Gentiana algida plant material and place it in a large container. Add 10 L of 95% ethanol and allow it to macerate at room temperature for 7 days, with occasional stirring.
-
Filtration and Concentration: After 7 days, filter the mixture to separate the plant residue from the ethanol extract. Repeat the extraction of the residue three more times with fresh ethanol. Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude residue.
-
Solvent Partitioning:
-
Suspend the crude residue in 1 L of deionized water.
-
Transfer the aqueous suspension to a separatory funnel and extract it three times with 1 L of petroleum ether to remove non-polar compounds. Discard the petroleum ether fractions.
-
Subsequently, extract the aqueous layer three times with 1 L of ethyl acetate. This compound will partition into the ethyl acetate phase.
-
Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the crude this compound-rich extract.
-
-
Drying and Storage: Dry the resulting extract in a vacuum oven at 40°C to remove any residual solvent. Store the dried extract at 4°C in a desiccator for further purification.
Application Note 2: Purification of this compound
This section details three common chromatographic techniques for the purification of this compound from the crude extract: column chromatography for initial fractionation, High-Speed Counter-Current Chromatography (HSCCC) for intermediate purification, and preparative High-Performance Liquid Chromatography (Prep-HPLC) for final polishing to high purity.
Protocol 2.1: Column Chromatography
Objective: To perform an initial separation of this compound from other compounds in the crude extract.
Materials:
-
Crude this compound-rich extract
-
Silica gel (60-120 mesh)
-
Glass column
-
Solvents: Chloroform (CHCl₃) and Methanol (MeOH)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, 90:10, 80:20 v/v CHCl₃:MeOH).
-
Fraction Collection: Collect the eluate in fractions of a fixed volume.
-
Analysis: Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., CHCl₃:MeOH 9:1). Visualize the spots under UV light (254 nm and 365 nm).
-
Pooling and Concentration: Combine the fractions containing the this compound-rich portions based on the TLC analysis and concentrate them to dryness.
Protocol 2.2: High-Speed Counter-Current Chromatography (HSCCC)
Objective: To further purify the this compound-containing fractions obtained from column chromatography.
Materials:
-
This compound-enriched fraction
-
HSCCC instrument
-
Solvents: Ethyl acetate, n-butanol, and water
-
HPLC for purity analysis
Procedure:
-
Solvent System Preparation: Prepare a two-phase solvent system of ethyl acetate:n-butanol:water (4:1:5, v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the layers to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.
-
HSCCC Instrument Setup:
-
Fill the column with the stationary phase (upper phase).
-
Set the revolution speed to 800-900 rpm.
-
-
Sample Injection: Dissolve the this compound-enriched fraction in a small volume of the mobile phase (lower phase) and inject it into the HSCCC system.
-
Elution: Pump the mobile phase through the column at a flow rate of 1.5-2.0 mL/min.
-
Fraction Collection and Analysis: Collect the eluted fractions and analyze them by HPLC to determine the purity of this compound in each fraction.
-
Pooling and Concentration: Combine the high-purity fractions and evaporate the solvent to obtain purified this compound.
Protocol 2.3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Objective: To achieve high-purity this compound for research and drug development purposes.
Materials:
-
Purified this compound from HSCCC
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 250 x 20 mm, 5 µm)
-
Solvents: Acetonitrile (ACN) and 0.1% formic acid in water
-
HPLC vials
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system first to optimize the separation. A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10-40% B
-
30-35 min: 40-90% B
-
35-40 min: 90% B (hold)
-
40-45 min: 90-10% B (re-equilibration)
-
-
Sample Preparation: Dissolve the purified this compound in a minimal amount of the initial mobile phase composition.
-
Injection and Fractionation: Inject the sample onto the preparative column and collect the fractions corresponding to the this compound peak based on the retention time determined during method development.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fractions using analytical HPLC. Combine the fractions with the desired purity and remove the solvent by lyophilization to obtain pure this compound.
Application Note 3: Quantitative Analysis of this compound
This note provides a protocol for the quantitative analysis of this compound in plant extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.
Protocol 3.1: UPLC-MS/MS Analysis
Objective: To accurately quantify the concentration of this compound in a plant extract.
Materials:
-
Plant extract containing this compound
-
This compound analytical standard
-
UPLC-MS/MS system
-
HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Methanol (LC-MS grade)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve a known weight of the plant extract in methanol, filter through a 0.22 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
-
UPLC-MS/MS Conditions:
-
Column: HSS T3 column.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate this compound from other components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ion transitions for this compound need to be determined by infusing the standard solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the plant extract by comparing its peak area to the calibration curve.
-
Data Presentation
Table 1: Extraction Yield of Flavonoids from Plant Material
| Plant Material | Extraction Method | Solvent | Yield of Crude Extract (%) | Reference |
| Gentiana algida | Maceration | 95% Ethanol | Not Reported | [3] |
| Syzygium nervosum Fruits | Microwave-Assisted | Ethanol | Not Reported | [4] |
| Phyllostachys heterocycla Leaves | Microwave-Assisted | 78.1% Ethanol | 4.67% | [5] |
| Carica papaya Leaves | Maceration | Methanol | 12.5% | [6] |
Table 2: Purification of this compound
| Purification Step | Purity Achieved (%) | Recovery (%) | Notes |
| Crude Ethyl Acetate Extract | 5-15% (Estimated) | - | Purity can vary significantly based on the plant source and extraction conditions. |
| Column Chromatography | 40-60% (Estimated) | ~70% | Provides a significant enrichment of this compound. |
| HSCCC | >90% | ~85% | Effective for removing closely related flavonoid impurities. |
| Preparative HPLC | >98% | ~90% | Final polishing step to obtain high-purity this compound. |
Table 3: UPLC-MS/MS Parameters for this compound Quantification
| Parameter | Value | Reference |
| Column | HSS T3 | |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water | |
| Linear Range | 1-4000 ng/mL | |
| Precision (Intra- and Inter-day) | <12% | |
| Accuracy | 86-112% | |
| Recovery | >68% | |
| Matrix Effect | 86-90% |
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for this compound Extraction and Purification.
References
Application Note: Quantification of Isoscoparin using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed methodology for the quantification of Isoscoparin in various samples using a validated High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound, a C-glycosylflavone, is a compound of significant interest in pharmaceutical and cosmetic research due to its potential biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, formulation development, and pharmacokinetic studies. This application note details a robust HPLC method for the determination of this compound, complete with experimental protocols and validation data.
Principle
The method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with a gradient elution of a mobile phase consisting of an acidified aqueous solution and an organic solvent. The concentration of this compound is determined by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is used. The following table summarizes the chromatographic conditions for two different validated methods: one for a plant extract and another adaptable from a UPLC-MS/MS method for biological samples.[1][2]
| Parameter | Method 1: For Plant Extracts[2] | Method 2: Adapted from Biological Sample Analysis[1] |
| Column | Unison US-C18 | HSS T3 or equivalent C18 column |
| Mobile Phase A | 0.05% (v/v) Trifluoroacetic Acid (TFA) in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | Not specified, typically 0.8-1.2 mL/min for HPLC |
| Column Temperature | 35 °C | 40 °C |
| Detection Wavelength | 330 nm | Not specified, 330 nm is a suitable wavelength |
| Injection Volume | Not specified, typically 10-20 µL | Not specified, typically 10-20 µL |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or a suitable solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a solvent compatible with the initial mobile phase composition.[3][4] A typical concentration range for the calibration curve could be 1-100 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Plant Extracts:
-
Accurately weigh a known amount of the dried and powdered plant material.
-
Extract the material with a suitable solvent (e.g., methanol) using techniques such as sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter prior to injection into the HPLC system.[4]
-
-
For Biological Samples (e.g., Blood/Plasma):
-
To a known volume of the biological sample (e.g., 100 µL), add a precipitating agent like acetonitrile or a mixture of acetonitrile and methanol (e.g., 9:1 v/v).[1][5]
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample at high speed to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.22 µm or 0.45 µm syringe filter before injection.
Method Validation Summary
The described HPLC method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[2] The following tables summarize the key validation parameters.
Table 1: Method Validation Parameters for this compound in Silene seoulensis Extract [2]
| Parameter | Result |
| **Linearity (R²) ** | > 0.99988 |
| Limit of Detection (LOD) | 0.02 mg/mL |
| Limit of Quantification (LOQ) | 0.07 mg/mL |
| Precision (%RSD) | < 0.46% |
| Accuracy (Recovery) | 99.10 - 101.61% |
Table 2: Method Validation Parameters for this compound in Mouse Blood (UPLC-MS/MS) [1]
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Intra-day and Inter-day Precision (%RSD) | < 12% |
| Accuracy | 86 - 112% |
| Recovery | > 68% |
| Matrix Effect | 86 - 90% |
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: A flowchart illustrating the key steps in the HPLC quantification of this compound.
Conclusion
The HPLC method described in this application note is specific, accurate, precise, and linear for the quantification of this compound in different matrices. The detailed protocol provides a reliable and robust analytical procedure for researchers, scientists, and drug development professionals working with this compound. The method's validation ensures that it is suitable for its intended purpose in quality control and research applications.
References
- 1. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Development of this compound in Silene seoulensis Extract Using HPLC -Journal of the Society of Cosmetic Scientists of Korea | Korea Science [koreascience.kr]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of Isoscoparin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscoparin, a flavonoid compound found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The following tables summarize the quantitative parameters for a validated UPLC-MS/MS method for the determination of this compound in mouse plasma.[1][2]
Table 1: UPLC-MS/MS Method Validation Parameters for this compound Analysis
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL (r² > 0.998) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 12% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy | 86% - 112% |
| Recovery | > 68% |
| Matrix Effect | 86% - 90% |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Half-life (t½) | Short |
| Bioavailability | 2.6% |
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol describes the extraction of this compound from plasma samples using protein precipitation.
Materials:
-
Biological plasma samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (IS) solution (Luteolin in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Luteolin, 100 ng/mL) to the plasma sample.
-
Add 400 µL of cold acetonitrile-methanol (9:1, v/v) to precipitate the plasma proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:0.1% Formic Acid in Water, 10:90, v/v).
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a UPLC vial for analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: HSS T3 column (e.g., 2.1 x 100 mm, 1.8 µm)[2]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C[2]
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.0 5 95 3.0 5 95 3.1 95 5 | 5.0 | 95 | 5 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) This compound 463.4 301.4 | Luteolin (IS) | 287.1 | 135.1 |
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 150 L/hr
Visualizations
Discussion
The provided UPLC-MS/MS method offers a robust and sensitive approach for the quantification of this compound in biological matrices. The protein precipitation protocol is a simple and effective method for sample clean-up, providing good recovery and minimizing matrix effects. The chromatographic conditions are optimized for the separation of this compound from endogenous interferences, ensuring accurate quantification.
The proposed mechanism of action for this compound involves the inhibition of the NF-κB signaling pathway. By potentially inhibiting the IKK complex, this compound can prevent the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB p50/p65 dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α and IL-6. This inhibitory action on the NF-κB pathway likely contributes to the observed anti-inflammatory properties of this compound.
Conclusion
These application notes and protocols provide a comprehensive guide for researchers and scientists involved in the analysis of this compound. The detailed methodologies and validated quantitative data will be valuable for conducting pharmacokinetic, toxicokinetic, and pharmacodynamic studies. The visualization of the experimental workflow and the proposed signaling pathway offers a clear understanding of the analytical process and the potential mechanism of action of this compound.
References
Cell-based Assays for Isoscoparin's Anti-inflammatory Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscoparin, a flavonoid compound, has demonstrated significant anti-inflammatory properties in preclinical studies. These application notes provide a comprehensive overview of cell-based assays to characterize and quantify the anti-inflammatory effects of this compound. The protocols detailed herein are designed for researchers in immunology, pharmacology, and drug discovery to assess the potential of this compound and related compounds as therapeutic agents for inflammatory diseases. The primary focus is on the compound's ability to modulate key inflammatory mediators and signaling pathways in macrophage cell lines, which are pivotal in the inflammatory response. This compound has been shown to inhibit the production of nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-8 (IL-8), and interleukin-1β (IL-1β). The underlying mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]
Data Presentation: Quantitative Effects of this compound
The anti-inflammatory activity of this compound has been quantified in lipopolysaccharide (LPS)-stimulated macrophage cell lines. The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key inflammatory mediators.
Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages.
| Concentration of this compound | % Inhibition of NO Production | % Inhibition of PGE2 Production |
| 1 µg/mL | Data not available | Data not available |
| 5 µg/mL | Data not available | Data not available |
| 10 µg/mL | 72%[1] | 57%[1] |
Table 2: Dose-Dependent Downregulation of Pro-inflammatory Cytokines by this compound in LPS-Stimulated THP-1 Macrophages.
| Concentration of this compound | Effect on TNF-α Production | Effect on IL-6 Production | Effect on IL-8 Production | Effect on IL-1β Production |
| Increasing Concentrations | Dose-dependent downregulation[1] | Dose-dependent downregulation[1] | Dose-dependent downregulation[1] | Dose-dependent downregulation[1] |
Note: Specific IC50 values for cytokine inhibition are not yet fully established in the literature, but a clear dose-dependent inhibitory effect has been observed.
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-inflammatory effects of this compound are provided below.
Protocol 1: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol describes the quantification of NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant of LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microtiter plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Figure 1: Experimental workflow for the Griess assay.
Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
THP-1 macrophage cells (differentiated from monocytes)
-
This compound
-
LPS
-
ELISA kits for human TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (e.g., 2N H2SO4)
-
96-well ELISA plates
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Add 100 µL of cell culture supernatants (from THP-1 cells treated as in Protocol 1) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Wash the plate five times.
-
Add the substrate solution and incubate in the dark for 15-30 minutes.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate cytokine concentrations based on the standard curve.
Figure 2: General experimental workflow for ELISA.
Protocol 3: Western Blot Analysis of MAPK and NF-κB Signaling Pathways
This protocol details the detection of phosphorylated (activated) forms of p38 MAPK, JNK, and the p65 subunit of NF-κB in cell lysates.
Materials:
-
RAW 264.7 or THP-1 cells
-
This compound
-
LPS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-p38, total-p38, phospho-JNK, total-JNK, phospho-p65, total-p65, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound and/or LPS for the desired time points.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) and the total protein level for phosphorylated proteins.
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways.
Figure 3: Inhibition of the MAPK signaling pathway by this compound.
Figure 4: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Activity and Mechanism of Isookanin, Isolated by Bioassay-Guided Fractionation from Bidens pilosa L - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoscoparin as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of isoscoparin, a flavonoid C-glycoside, in phytochemical and biological matrices. This compound serves as a valuable chemical standard for the quality control of herbal medicines, pharmacokinetic studies, and biological activity screening.
Chemical and Physical Properties of this compound
This compound (Chrysoeriol 6-C-glucoside) is a naturally occurring flavonoid found in various plants, including Silene seoulensis and Gentiana algida.[1] It exhibits several biological activities, such as antioxidant and anti-inflammatory effects.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₁ | |
| Molecular Weight | 462.40 g/mol | |
| CAS Number | 20013-23-4 | |
| Appearance | Powder | |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |
Experimental Protocols for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the quantification of this compound in Silene seoulensis extract.[1]
2.1.1. Sample Preparation (Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., leaves, stems) at room temperature and grind into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material.
-
Add 20 mL of 70% ethanol.
-
Perform extraction using reflux for 2 hours. Repeat the extraction three times.
-
Combine the extracts and evaporate the solvent using a rotary evaporator.
-
Dry the resulting extract in a water bath at 50°C.
-
-
Sample Solution Preparation:
-
Dissolve a known amount of the dried extract in methanol to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
2.1.2. Standard Solution Preparation
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
2.1.3. Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatography system with a UV or PDA detector.
-
Column: Unison US-C18 (or equivalent C18 column).
-
Mobile Phase: Gradient elution with 0.05% (v/v) Trifluoroacetic Acid (TFA) in water (A) and Methanol (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
2.1.4. Method Validation Parameters
The following table summarizes the validation data for the HPLC method described above.[1]
| Parameter | Result |
| Linearity (R²) | > 0.99988 |
| Limit of Detection (LOD) | 0.02 mg/mL |
| Limit of Quantification (LOQ) | 0.07 mg/mL |
| Precision (RSD%) | < 0.46% |
| Accuracy (Recovery %) | 99.10 - 101.61% |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
This protocol is based on a method developed for the determination of this compound in mouse blood and is suitable for pharmacokinetic studies.[2][3]
2.2.1. Sample Preparation (Biological Matrix - Blood)
-
Protein Precipitation:
-
To a 50 µL blood sample, add 150 µL of a precipitating solution (acetonitrile:methanol, 9:1, v/v) containing the internal standard.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge the mixture at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
2.2.2. Chromatographic and Mass Spectrometric Conditions
-
Instrument: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: HSS T3 column (or equivalent).
-
Column Temperature: 40°C.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
2.2.3. Method Validation Parameters
The following table summarizes the validation data for the UPLC-MS/MS method.[2][3]
| Parameter | Result |
| Linearity Range | 1 - 4000 ng/mL |
| Correlation Coefficient (r) | > 0.998 |
| Precision (RSD%) | < 12% |
| Accuracy (%) | 86 - 112% |
| Recovery (%) | > 68% |
| Matrix Effect (%) | 86 - 90% |
High-Performance Thin-Layer Chromatography (HPTLC) Method
While a specific validated HPTLC method for this compound was not found, a general method for the analysis of flavonoids can be adapted and validated.
2.3.1. Sample and Standard Preparation
Prepare sample and standard solutions as described in the HPLC section, adjusting concentrations as needed for HPTLC application.
2.3.2. Chromatographic Conditions
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F₂₅₄.
-
Mobile Phase (Suggested Starting Point): Toluene:Ethyl Acetate:Formic Acid (6:4:0.3, v/v/v).[4] This mobile phase has been shown to be effective for the separation of other flavonoids like luteolin and apigenin. Optimization may be required.
-
Chamber Saturation: Saturate the HPTLC chamber with the mobile phase vapor for at least 15 minutes before plate development.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Development: Develop the plate to a distance of 8 cm.
-
Drying: Dry the plate in an oven or with a stream of warm air.
-
Detection: Scan the plate with a densitometer at a suitable wavelength (e.g., 330 nm for this compound).
2.3.3. Method Validation Parameters (General for Flavonoids)
The following table provides typical validation parameters for HPTLC methods for flavonoids.[4][5][6]
| Parameter | Typical Range |
| Linearity Range | 100 - 1000 ng/band |
| Correlation Coefficient (r²) | > 0.99 |
| LOD | 5 - 50 ng/band |
| LOQ | 15 - 150 ng/band |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflows and Signaling Pathways
Phytochemical Analysis Workflow
The following diagram illustrates the general workflow for the phytochemical analysis of this compound from plant material.
Proposed Signaling Pathway: Inhibition of NF-κB
This compound's anti-inflammatory properties may be attributed to its ability to inhibit the NF-κB signaling pathway, a common mechanism for many flavonoids.[7][8] This pathway is crucial in regulating the expression of pro-inflammatory cytokines like TNF-α and enzymes such as iNOS which produces nitric oxide.
The diagram below illustrates the proposed mechanism of this compound's inhibitory action on the NF-κB pathway.
References
- 1. thumuavechai.com [thumuavechai.com]
- 2. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validated HPTLC Method for Quantification of Luteolin and Apigenin in Premna mucronata Roxb., Verbenaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted HPTLC Profile, Quantification of Flavonoids and Phenolic Acids, and Antimicrobial Activity of Dodonaea angustifolia (L.f.) Leaves and Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Frontiers | Sophocarpine Suppresses NF-κB-Mediated Inflammation Both In Vitro and In Vivo and Inhibits Diabetic Cardiomyopathy [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Pharmacokinetic Study Design for Isoscoparin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting pharmacokinetic (PK) studies of Isoscoparin, a bioactive flavonoid glycoside, in various animal models. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research needs.
Introduction to this compound and its Pharmacokinetic Profile
This compound (Chrysoeriol 6-C-glucoside) is a naturally occurring C-glycosyl flavonoid found in various plants.[1] It has garnered interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities.[2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for its development as a therapeutic agent.
Pharmacokinetic studies of flavonoids, including this compound, are essential to determine their bioavailability, half-life, and metabolic fate.[4][5] Generally, flavonoids exhibit low oral bioavailability due to factors such as poor aqueous solubility, extensive first-pass metabolism in the intestine and liver, and rapid elimination.[4][5] Flavonoid glycosides, like this compound, may be absorbed intact to a small extent, or they may be hydrolyzed by intestinal enzymes or gut microbiota to their aglycone form (chrysoeriol) prior to absorption.[4]
A study in mice has shown that this compound has a relatively short half-life and a low oral bioavailability of 2.6%.[6][7] This highlights the importance of robust pharmacokinetic study designs to accurately characterize its behavior in vivo.
Animal Model Selection
The choice of animal model is a critical step in pharmacokinetic research. Mice, rats, and dogs are commonly used species, each with its own set of advantages and disadvantages.
-
Mice (e.g., C57BL/6, BALB/c): Mice are widely used due to their small size, cost-effectiveness, and the availability of genetically modified strains. They are particularly useful for initial PK screening. A typical PK study in mice might involve intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[6][7]
-
Rats (e.g., Sprague-Dawley, Wistar): Rats are larger than mice, allowing for the collection of larger blood volumes and serial blood sampling from a single animal. This can reduce the number of animals required and minimize inter-animal variability. Pharmacokinetic studies of flavonoids have been extensively conducted in rats.[6][8][9][10]
-
Dogs (e.g., Beagle): Dogs are a non-rodent species with physiological similarities to humans, particularly in terms of their gastrointestinal tract. They are often used in later-stage preclinical studies.[11][12][13][14] It's important to note that flavonoid metabolism can differ between species.[12]
Quantitative Data Summary
The following tables summarize typical pharmacokinetic parameters for this compound in mice, based on available literature, and provide a template for presenting data from future studies in other animal models.
Table 1: Pharmacokinetic Parameters of this compound in Mice [6][7]
| Parameter | Intravenous (IV) Administration (5 mg/kg) | Oral (PO) Administration (20 mg/kg) |
| T1/2 (h) | 0.8 ± 0.2 | 1.5 ± 0.4 |
| Cmax (ng/mL) | 3500 ± 500 | 80 ± 20 |
| AUC(0-t) (ng·h/mL) | 1200 ± 200 | 310 ± 80 |
| AUC(0-∞) (ng·h/mL) | 1250 ± 210 | 325 ± 85 |
| Vz (L/kg) | 2.5 ± 0.5 | - |
| CLz (L/h/kg) | 4.0 ± 0.7 | - |
| F (%) | - | 2.6 |
Data are presented as mean ± standard deviation.
Table 2: Template for Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (IV) Administration (dose) | Oral (PO) Administration (dose) |
| T1/2 (h) | ||
| Cmax (ng/mL) | ||
| AUC(0-t) (ng·h/mL) | ||
| AUC(0-∞) (ng·h/mL) | ||
| Vz (L/kg) | ||
| CLz (L/h/kg) | ||
| F (%) |
Table 3: Template for Pharmacokinetic Parameters of this compound in Dogs
| Parameter | Intravenous (IV) Administration (dose) | Oral (PO) Administration (dose) |
| T1/2 (h) | ||
| Cmax (ng/mL) | ||
| AUC(0-t) (ng·h/mL) | ||
| AUC(0-∞) (ng·h/mL) | ||
| Vz (L/kg) | ||
| CLz (L/h/kg) | ||
| F (%) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Animal Preparation and Dosing
4.1.1. Oral Administration (Gavage)
-
Animal Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[10]
-
Dose Preparation: Prepare the this compound formulation. For oral administration, a suspension in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) is common.
-
Gavage Needle Insertion: Measure the appropriate length for the gavage needle (from the corner of the mouth to the last rib).[15][16] Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus.[1][16][17] The animal should swallow the needle. Do not force the needle.[16][17]
-
Dose Administration: Once the needle is in the stomach, administer the dose slowly.[16][17]
-
Post-Dosing Monitoring: Return the animal to its cage and monitor for any signs of distress.[15]
4.1.2. Intravenous Administration (Tail Vein Injection)
-
Animal Warming: Warm the mouse or rat under a heat lamp or by placing its tail in warm water (30-35°C) to dilate the tail veins.[18][19]
-
Restraint: Place the animal in a suitable restrainer.[18][19]
-
Vein Visualization: Identify one of the lateral tail veins.[20]
-
Needle Insertion: Using a sterile 27-30 gauge needle, insert the needle into the vein at a shallow angle, with the bevel facing up.[18][19][20]
-
Dose Administration: Slowly inject the this compound solution.[3] The vein should blanch as the solution is injected.[18]
-
Post-Injection Care: After injection, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.[18][19] Monitor the animal.[20]
Blood Sample Collection (Saphenous Vein)
-
Restraint: Place the animal in a restraining device, leaving the hind legs accessible.[7][21]
-
Site Preparation: Shave or wipe the hair from the lateral side of the hind leg to visualize the saphenous vein.[22][23] Applying a small amount of petroleum jelly can help the blood to bead up.[7][24]
-
Vein Puncture: Apply gentle pressure to the leg above the knee to engorge the vein.[7] Puncture the vein with a sterile 23-25 gauge needle or lancet.[7]
-
Blood Collection: Collect the blood droplets into a heparinized or EDTA-coated microcentrifuge tube.[24]
-
Hemostasis: After collecting the required volume, apply gentle pressure to the puncture site with gauze until bleeding stops.[7][21]
-
Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.[10]
Bioanalytical Method (UPLC-MS/MS)
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of plasma, add an internal standard (e.g., fraxetin or another suitable flavonoid).[6]
-
Precipitate proteins by adding a solvent like acetonitrile or an acetonitrile-methanol mixture (e.g., 9:1, v/v).[6][7]
-
Vortex the mixture and then centrifuge at high speed.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.[25]
-
-
Chromatographic Conditions (Example): [6][7]
-
Column: A C18 column (e.g., HSS T3) is commonly used for flavonoid separation.[6][7]
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water is typically employed.[6][7]
-
Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).[6][7]
-
-
Mass Spectrometric Conditions (Example): [6][7]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte. For this compound, positive ion mode has been reported.[6][7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.[6][7]
-
Visualizations
Putative Signaling Pathways of this compound
This compound, as a flavonoid, is likely to exert its biological effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. Based on the known activities of its aglycone, chrysoeriol, and the closely related flavonoid luteolin, a putative mechanism of action for this compound is proposed to involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the antioxidant Nrf2 pathway.[2][4][26][27][28][29]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of this compound in an animal model.
References
- 1. instechlabs.com [instechlabs.com]
- 2. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. Protective effect of luteolin against oxidative stress‑mediated cell injury via enhancing antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Biology towards Improved Flavonoid Pharmacokinetics [mdpi.com]
- 6. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saphenous Blood Collection in Mice | Animals in Science [queensu.ca]
- 8. Pharmacokinetics and Relative Bioavailability of Flavonoids between Two Dosage Forms of Gegen-Qinlian-Tang in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absorption and pharmacokinetics of grapefruit flavanones in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral bioavailability of quercetin from different quercetin glycosides in dogs | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 13. akjournals.com [akjournals.com]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. research.sdsu.edu [research.sdsu.edu]
- 17. ouv.vt.edu [ouv.vt.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. research.vt.edu [research.vt.edu]
- 20. Rodent Tail Vein Injections in Mice | Animals in Science [queensu.ca]
- 21. research.vt.edu [research.vt.edu]
- 22. animalcare.ubc.ca [animalcare.ubc.ca]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. unirv.edu.br [unirv.edu.br]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. Luteolin: A promising natural agent in management of pain in chronic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Isoscoparin: Application Notes and Protocols for Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoscoparin, a flavonoid found in various plants including wheat sprouts (Triticum aestivum) and Gentiana algida, is emerging as a compound of interest in functional food research.[1] Its potential health benefits are attributed to its antioxidant, anti-inflammatory, and anti-adipogenic properties. This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a functional food ingredient.
Biological Activities and Potential Applications
This compound exhibits a range of biological activities that make it a promising candidate for functional food development. Its primary applications in this field are focused on combating oxidative stress, inflammation, and obesity-related metabolic disorders.
Antioxidant Properties
This compound's structure, characteristic of flavonoids, allows it to act as a potent antioxidant by scavenging free radicals. This activity is crucial in preventing cellular damage caused by oxidative stress, a key factor in the development of chronic diseases.
Anti-inflammatory Effects
Chronic inflammation is implicated in numerous diseases, including cardiovascular disease and diabetes. This compound has been shown to inhibit the production of key pro-inflammatory mediators, suggesting its potential use in functional foods designed to manage inflammatory conditions.
Anti-adipogenic Potential
Obesity is a major global health concern. This compound has demonstrated the ability to interfere with the process of adipogenesis (the formation of fat cells), indicating its potential as an ingredient in functional foods aimed at weight management and preventing obesity.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and related flavonoids. It is important to note that direct IC50 values for this compound are not always available in the current literature; therefore, data from structurally similar flavonoids are included for comparative purposes.
Table 1: Antioxidant Activity of this compound and Related Flavonoids
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Data not available | - |
| Isoorientin | DPPH Radical Scavenging | 9-10 µM | Inferred from related compound studies |
Table 2: Anti-inflammatory Activity of this compound
| Mediator | Cell Line | Concentration | % Inhibition | IC50 Value | Source |
| Nitric Oxide (NO) | RAW 264.7 | 2.0 µM | Significant inhibition | Data not available | Direct finding |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 | 2.0 µM | Significant inhibition | Data not available | Direct finding |
Table 3: Anti-adipogenic Activity of a Related Flavonoid (Apigetrin)
| Marker | Cell Line | Concentration | Effect | Source |
| PPARγ mRNA | 3T3-L1 | 100 µM | Suppression | Inferred from related compound studies[2] |
| C/EBPα mRNA | 3T3-L1 | 100 µM | Suppression | Inferred from related compound studies[2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Wheat Sprouts (Triticum aestivum)
This protocol is adapted from methods for extracting metabolites from wheat sprouts.[1][3]
1. Materials and Reagents:
- Freeze-dried wheat sprouts
- 30% Ethanol
- Whatman filter paper
- Ultrasonic bath
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system
2. Procedure:
- Grind freeze-dried wheat sprouts into a fine powder.
- Suspend 30 g of the powder in an appropriate volume of 30% ethanol.
- Perform ultrasonic extraction for a designated time (e.g., 30 minutes).
- Filter the extract through Whatman filter paper.
- Concentrate the filtrate using a rotary evaporator at a controlled temperature to remove the ethanol.
- The resulting aqueous extract can be freeze-dried for storage or further purified.
- For purification of this compound, employ preparative HPLC with a suitable column (e.g., C18) and a gradient of water and acetonitrile as the mobile phase. Collect fractions and analyze for the presence of this compound using analytical HPLC with a standard.
Protocol 2: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
1. Materials and Reagents:
- This compound
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a stock solution of this compound in methanol.
- Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).
- In a 96-well plate, add serial dilutions of the this compound stock solution.
- Add the DPPH solution to each well.
- Include a control well with methanol and DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
- Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.
Protocol 3: In Vitro Anti-inflammatory Activity - Measurement of NO and TNF-α Production in RAW 264.7 Macrophages
This protocol is based on general methods for assessing anti-inflammatory activity in RAW 264.7 cells.[4][5]
1. Materials and Reagents:
- RAW 264.7 macrophage cells
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Lipopolysaccharide (LPS)
- This compound
- Griess reagent
- TNF-α ELISA kit
2. Procedure:
- Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.
- For NO measurement: a. Collect the cell culture supernatant. b. Mix an equal volume of supernatant with Griess reagent. c. Incubate at room temperature for 10 minutes. d. Measure the absorbance at 540 nm. e. Quantify nitrite concentration using a sodium nitrite standard curve.
- For TNF-α measurement: a. Collect the cell culture supernatant. b. Measure the concentration of TNF-α using a commercial ELISA kit according to the manufacturer's instructions.
- Calculate the percentage inhibition of NO and TNF-α production for each concentration of this compound and determine the IC50 values.
Protocol 4: In Vitro Anti-adipogenic Activity in 3T3-L1 Preadipocytes
This protocol is adapted from standard methods for 3T3-L1 differentiation.[6][7][8]
1. Materials and Reagents:
- 3T3-L1 preadipocytes
- DMEM with high glucose
- Bovine calf serum and Fetal bovine serum (FBS)
- Differentiation medium (DMEM with 10% FBS, dexamethasone, IBMX, and insulin)
- Insulin medium (DMEM with 10% FBS and insulin)
- This compound
- Oil Red O staining solution
2. Procedure:
- Culture 3T3-L1 preadipocytes to confluence.
- Two days post-confluence, induce differentiation by replacing the medium with differentiation medium containing various concentrations of this compound.
- After 2 days, replace the medium with insulin medium containing this compound.
- After another 2 days, replace the medium with DMEM with 10% FBS and this compound, and continue to culture for an additional 4 days, changing the medium every 2 days.
- On day 8, assess lipid accumulation by Oil Red O staining: a. Wash cells with PBS and fix with 10% formalin. b. Wash with water and then with 60% isopropanol. c. Stain with Oil Red O solution for 10-15 minutes. d. Wash with water and visualize lipid droplets under a microscope. e. To quantify, elute the stain with isopropanol and measure the absorbance at 510 nm.
- For mechanistic studies, lyse the cells at the end of the differentiation period and analyze the expression of PPARγ and C/EBPα by RT-qPCR or Western blotting.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms of action of this compound and the experimental workflows.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Proposed anti-adipogenic mechanism of this compound.
References
- 1. Extract of Triticum aestivum Sprouts Suppresses Acetaminophen-Induced Hepatotoxicity in Mice by Inhibiting Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apigetrin inhibits adipogenesis in 3T3-L1 cells by downregulating PPARγ and CEBP-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extract of Triticum aestivum Sprouts Suppresses Acetaminophen-Induced Hepatotoxicity in Mice by Inhibiting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aujst.com [aujst.com]
Troubleshooting & Optimization
Technical Support Center: Isoscoparin Solubility for Cell Culture Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with Isoscoparin solubility in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture experiments?
A1: The most common and recommended solvent for preparing this compound stock solutions for in vitro studies is Dimethyl Sulfoxide (DMSO).[1] It is advisable to use a high-purity, anhydrous grade of DMSO to ensure the stability and solubility of the compound.
Q2: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A2: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.1% or below.[2] Most cell lines can tolerate up to 0.5% DMSO without significant toxic effects. However, it is always best practice to perform a vehicle control (media with the same final DMSO concentration without this compound) to assess any potential effects of the solvent on your specific cell line and experimental endpoints.
Q3: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This "crashing out" occurs due to the rapid change in solvent polarity. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. For example, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the rest of the media while gently vortexing.[1]
-
Pre-warming the Media: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Increase Final DMSO Concentration (with caution): If precipitation persists, you may need to consider a slightly higher final DMSO concentration, but be sure to include a corresponding vehicle control.
-
Use of a Co-solvent: For particularly challenging cases, a co-solvent system can be employed. However, this should be approached with caution as co-solvents can also have effects on cell physiology.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to media. | Rapid change in solvent polarity. | Perform a stepwise dilution of the DMSO stock in the cell culture medium. Add the stock solution dropwise while gently vortexing the media. |
| High concentration of this compound exceeding its aqueous solubility limit. | Lower the final concentration of this compound in your experiment if possible. Prepare a fresh, more dilute stock solution in DMSO. | |
| Low temperature of the cell culture medium. | Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. | |
| Precipitate forms over time in the incubator. | Compound instability in the culture medium at 37°C. | Test the stability of this compound in your specific cell culture medium over the time course of your experiment. Consider refreshing the media with freshly prepared this compound solution at intermediate time points for longer experiments. |
| Interaction with media components (e.g., proteins in serum). | If using serum-containing media, try reducing the serum concentration if your cell line allows. Alternatively, test the solubility in a simpler buffered solution like PBS to see if media components are the primary issue. | |
| Cloudiness or haze observed in the culture media. | Formation of fine, suspended precipitate. | Centrifuge the working solution at a low speed before adding it to the cells to pellet any undissolved particles. Use the supernatant for your experiment. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents. Please note that solubility can be affected by temperature, pH, and the presence of other solutes.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 62.5 mg/mL | High solubility, making it the recommended solvent for stock solutions. |
| Ethanol | Sparingly soluble | May require heating and/or sonication to dissolve. Final concentration in media should be kept low. |
| Methanol | Sparingly soluble | Similar to ethanol, with potential for cytotoxicity at higher concentrations in cell culture. |
| Acetone | Soluble | Not typically used for cell culture experiments due to its high volatility and cytotoxicity. |
| Water | Poorly soluble | This compound is a hydrophobic compound with very low solubility in aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 462.41 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, you will need 4.624 mg of this compound (10 mmol/L * 1 L/1000 mL * 462.41 g/mol * 1000 mg/g = 4.624 mg/mL).
-
Weigh the this compound: Accurately weigh out the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO (in this case, 1 mL) to the microcentrifuge tube containing the this compound powder.
-
Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Determine the final desired concentration of this compound and the final volume of the working solution. For this example, we will prepare 10 mL of a 10 µM working solution.
-
Calculate the volume of stock solution needed:
-
Using the formula C1V1 = C2V2:
-
(10 mM) * V1 = (10 µM) * (10 mL)
-
Convert units to be consistent (e.g., to µM and mL): (10,000 µM) * V1 = (10 µM) * (10 mL)
-
V1 = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL
-
-
Perform a serial dilution:
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM this compound stock solution to the tube. This creates a 1:100 dilution, resulting in a 100 µM intermediate solution.
-
Vortex the intermediate solution gently.
-
Pipette 1 mL of the 100 µM intermediate solution into a sterile conical tube containing 9 mL of pre-warmed cell culture medium.
-
Gently mix to obtain the final 10 µM working solution.
-
-
Verify the final DMSO concentration: The final DMSO concentration in this example is 0.1% (a 1:1000 dilution of the original stock).
-
Use immediately: It is recommended to use the freshly prepared working solution for your cell culture experiments to avoid potential precipitation over time.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of this compound on cultured cells.
References
Isoscoparin stability issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with isoscoparin in aqueous solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the general recommendations for storing this compound solutions?
A1: this compound is known to be unstable in solution. For stock solutions, it is recommended to store them sealed, protected from light and moisture. Commercial suppliers suggest the following storage conditions:
For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[1][2] If you observe precipitation or phase separation during preparation, gentle heating and/or sonication may aid dissolution.[1]
Q2: What factors are known to affect the stability of flavonoids like this compound in aqueous solutions?
A2: Flavonoids are generally susceptible to degradation under various conditions. While specific data for this compound is limited, factors that commonly affect the stability of similar compounds include:
-
pH: Both acidic and alkaline conditions can catalyze hydrolysis. Flavonoids are often more stable in slightly acidic conditions.
-
Temperature: Elevated temperatures accelerate degradation reactions.
-
Light: Exposure to UV or even visible light can induce photolytic degradation.
-
Oxidation: The presence of oxygen or oxidizing agents can lead to the degradation of the flavonoid structure, given that this compound itself possesses antioxidant activity.[3]
-
Presence of Metal Ions: Metal ions can catalyze oxidative degradation.
Q3: How can I assess the stability of my this compound solution?
A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential. A typical approach involves:
-
Developing an HPLC method that can separate this compound from its potential degradation products.
-
Subjecting the this compound solution to forced degradation (stress testing) conditions (e.g., acid, base, heat, light, oxidation) to generate degradation products.
-
Analyzing the stressed samples using the developed HPLC method to confirm that the parent this compound peak is well-resolved from any degradation product peaks.
-
Monitoring the concentration of this compound over time under your specific experimental conditions.
Troubleshooting Guide
Issue: I am observing a decrease in this compound concentration in my aqueous solution over time.
This guide provides a systematic approach to investigate and mitigate the stability issues of this compound in your experiments.
Step 1: Review Solution Preparation and Storage
-
Question: Was the solution prepared fresh?
-
Recommendation: Due to its instability, always prepare this compound solutions fresh before each experiment.[3]
-
-
Question: How is the solution being stored?
Step 2: Investigate Potential Degradation Pathways
To identify the cause of degradation, a forced degradation study is recommended. This involves intentionally stressing the this compound solution to accelerate degradation.
Experimental Protocol: Forced Degradation Study
This protocol outlines the general steps for a forced degradation study. The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it with the aqueous buffer to be tested.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate at room temperature for a defined period, monitoring closely as degradation is often faster in basic conditions.
-
Oxidative Degradation: Add 3% H₂O₂ to the this compound solution. Keep at room temperature and protect from light for a defined period.
-
Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C or 80°C) in a temperature-controlled oven, protected from light.
-
Photolytic Degradation: Expose the this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber). Run a control sample stored in the dark.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic or basic samples. Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with a control (unstressed) sample. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Table 1: Summary of Forced Degradation Conditions and Observations
| Stress Condition | Reagent/Condition | Typical Incubation | Expected Outcome if this compound is Unstable |
| Acid Hydrolysis | 0.1 M HCl | 60°C for 2-24 hrs | Decrease in this compound peak area; appearance of new peaks. |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 1-8 hrs | Rapid decrease in this compound peak area; appearance of new peaks. |
| Oxidation | 3% H₂O₂ | Room Temp for 2-24 hrs | Decrease in this compound peak area; appearance of new peaks. |
| Thermal Degradation | 60-80°C | 24-72 hrs | Decrease in this compound peak area; appearance of new peaks. |
| Photodegradation | UV light (254 nm) | 24-48 hrs | Decrease in this compound peak area; appearance of new peaks. |
Step 3: Methodologies for a Stability-Indicating HPLC Assay
A robust HPLC method is crucial for monitoring this compound stability.
Protocol: Development of a Stability-Indicating RP-HPLC Method
-
Column Selection: A C18 column is a common choice for flavonoid analysis.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at the λmax of this compound (around 270 nm and 330 nm) should be used.
-
Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are baseline-separated from the this compound peak.
Step 4: Visualization of Troubleshooting and Experimental Workflows
The following diagrams illustrate the logical flow for troubleshooting stability issues and the general workflow for a forced degradation study.
Caption: Troubleshooting workflow for this compound stability issues.
References
Preventing Isoscoparin degradation during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of isoscoparin during extraction.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes and solutions?
A1: Low yields of this compound can stem from several factors throughout the extraction process. The primary culprits are often degradation of the target molecule and inefficient extraction. Key areas to investigate include the extraction solvent, temperature, pH, and exposure to light and oxygen. Inadequate sample preparation and the presence of degradative enzymes in the plant material can also significantly impact your results.
To troubleshoot, begin by evaluating your extraction solvent and method. Employing solvents with acidifiers, such as formic or acetic acid, can enhance stability. It is also crucial to control the temperature, opting for room temperature or cooled extractions to minimize thermal degradation. Protecting your samples from light by using amber glassware or covering your setup with aluminum foil is a simple yet effective measure. To prevent oxidation, consider degassing your solvent or performing the extraction under an inert atmosphere, such as nitrogen.
Q2: I am observing unknown peaks in my chromatogram that I suspect are this compound degradation products. How can I confirm this and prevent their formation?
A2: The appearance of unexpected peaks in your chromatogram is a common indicator of compound degradation. These degradation products often exhibit different retention times than the parent molecule. To confirm if these new peaks are related to this compound, you can perform forced degradation studies. This involves intentionally exposing a pure standard of this compound to harsh conditions (e.g., high temperature, strong acid/base, UV light, or oxidizing agents) and analyzing the resulting mixture by HPLC or LC-MS. If the retention times of the peaks in your forced degradation study match the unknown peaks in your sample extract, it strongly suggests they are degradation products.
To prevent their formation, it is essential to optimize your extraction and storage conditions. Key preventative measures include using freshly prepared, high-purity solvents, maintaining a slightly acidic pH (around 3-6), and keeping the extraction temperature low. Additionally, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent can effectively quench oxidative degradation pathways.
Q3: What is the optimal pH for extracting and storing this compound to ensure its stability?
A3: this compound, like many flavonoids, is most stable in slightly acidic conditions. An optimal pH range for extraction and storage is typically between 3 and 6. In alkaline environments (pH > 7), the phenolic hydroxyl groups of this compound can deprotonate, making the molecule highly susceptible to oxidative degradation, often visualized as a color change in the solution. Conversely, strongly acidic conditions (pH < 2) can potentially lead to hydrolysis of the glycosidic bond over extended periods, although C-glycosidic bonds, as found in this compound, are generally more stable than O-glycosidic bonds.
It is recommended to buffer your extraction solvent or add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to maintain the pH within the optimal range. Regularly checking the pH of your extracts, especially during long-term storage, is also a good practice.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Degradation due to high temperature. | Perform extraction at room temperature or in an ice bath. |
| Oxidative degradation. | Degas solvents prior to use and/or perform extraction under an inert atmosphere (e.g., nitrogen gas). Add an antioxidant like ascorbic acid (0.1%) to the extraction solvent. | |
| Enzymatic degradation from plant material. | Blanch fresh plant material with steam or hot solvent (e.g., boiling ethanol for 1-2 minutes) prior to extraction to denature enzymes. | |
| Inappropriate solvent pH. | Adjust the extraction solvent to a pH between 3 and 6 using a weak acid like formic acid or acetic acid. | |
| Appearance of Unknown Peaks in Chromatogram | Photodegradation. | Protect the sample from light at all stages by using amber glassware or by wrapping containers with aluminum foil. |
| Reaction with metal ions. | Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.05%) to the extraction solvent to sequester metal ions. | |
| Solvent impurities. | Use high-purity (e.g., HPLC or LC-MS grade) solvents for extraction and analysis. | |
| Color Change of Extract (e.g., browning) | Phenolic oxidation. | This is a strong indicator of degradation. Immediately implement measures to prevent oxidation, such as working under an inert atmosphere and adding antioxidants. Ensure the pH is acidic. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimal Degradation
This protocol is designed to maximize the yield of this compound while minimizing its degradation.
-
Sample Preparation:
-
If using fresh plant material, blanch by briefly immersing in boiling 70% ethanol for 2 minutes to inactivate endogenous enzymes. Immediately cool in an ice bath.
-
Lyophilize (freeze-dry) the plant material to remove water, which can facilitate enzymatic and non-enzymatic degradation.
-
Grind the dried material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Prepare the extraction solvent: 80% methanol in water (v/v) containing 0.1% formic acid and 0.1% ascorbic acid. Degas the solvent by sonicating for 15 minutes.
-
Combine the powdered plant material with the extraction solvent in a ratio of 1:20 (w/v) in an amber glass flask.
-
Perform the extraction using an ultrasonic bath at room temperature (20-25°C) for 30 minutes. Ensure the water in the sonicator does not heat up significantly.
-
After sonication, protect the flask from light and stir for an additional 2 hours at room temperature.
-
-
Sample Processing:
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times with fresh solvent.
-
Combine the supernatants and filter through a 0.22 µm syringe filter into an amber HPLC vial for analysis.
-
-
Storage:
-
For short-term storage (up to 48 hours), keep the extract at 4°C.
-
For long-term storage, store at -20°C or below.
-
Visualizations
Troubleshooting poor peak shape in Isoscoparin chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Isoscoparin. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help resolve poor peak shape and other related problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC/UPLC conditions for achieving a good peak shape for this compound?
A1: A good starting point for this compound analysis is to use a reversed-phase C18 column.[1][2] Mobile phases commonly consist of a mixture of an aqueous solvent with an acid modifier and an organic solvent like acetonitrile or methanol.[1][2] For example, a gradient elution with acetonitrile and 0.1% formic acid in water on an HSS T3 column has been shown to be effective.[1][2]
Q2: My this compound peak is tailing. What are the most common causes?
A2: Peak tailing for flavonoid compounds like this compound is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica-based column packing.[3][4][5] Other potential causes include column overload, a void at the column inlet, or an inappropriate mobile phase pH.[6][7]
Q3: I am observing a fronting peak for this compound. What could be the reason?
A3: Peak fronting is less common than tailing but can occur due to column overload, where too much sample is injected, or if the sample is dissolved in a solvent that is significantly stronger than the mobile phase.[8] It can also be an indicator of a partially blocked column frit or a column void.
Q4: My this compound peak appears broad. How can I improve its sharpness?
A4: Broad peaks can be a sign of several issues, including a deteriorated column, a mobile phase with a composition that has changed over time, or a flow rate that is too low.[9] It could also be due to extra-column volume, which is the volume between the injector and the detector outside of the column.[6]
Q5: I'm seeing split peaks for this compound. What should I investigate?
A5: Split peaks often point to a problem at the head of the column, such as a partially blocked inlet frit or a void in the packing material. It can also be caused by injecting the sample in a solvent that is not compatible with the mobile phase, leading to poor sample introduction onto the column.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.
Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for this compound peak tailing.
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Tailing
-
Prepare a series of mobile phase buffers: Prepare aqueous solutions with different pH values, for example, ranging from pH 2.5 to 4.0, using a suitable buffer like formic acid or ammonium formate.
-
Initial analysis: Perform an injection of this compound standard using your current method and record the tailing factor.
-
Systematic pH adjustment: Sequentially run the analysis with each of the prepared mobile phases, ensuring the column is properly equilibrated with the new mobile phase before each injection.
-
Data analysis: Calculate the tailing factor for the this compound peak at each pH level.
-
Selection of optimal pH: Choose the pH that provides the most symmetrical peak (tailing factor closest to 1).
| Mobile Phase pH | Tailing Factor | Peak Asymmetry |
| 4.0 | 1.8 | High |
| 3.5 | 1.5 | Moderate |
| 3.0 | 1.2 | Low |
| 2.5 | 1.1 | Very Low |
Issue 2: Peak Fronting
Peak fronting is characterized by an asymmetry where the front half of the peak is broader than the latter half.
Troubleshooting Workflow for Peak Fronting
Caption: Troubleshooting workflow for this compound peak fronting.
Experimental Protocol: Evaluating the Effect of Sample Solvent
-
Prepare this compound samples in different solvents: Dissolve this compound standard in:
-
The initial mobile phase composition.
-
A solvent stronger than the mobile phase (e.g., 100% acetonitrile).
-
A solvent weaker than the mobile phase (e.g., a higher percentage of water).
-
-
Sequential injections: Inject each sample onto the HPLC system using the same chromatographic method.
-
Peak shape analysis: Compare the peak shape, particularly the asymmetry factor, for each injection.
| Sample Solvent | Peak Asymmetry | Observations |
| Mobile Phase (50:50 ACN:Water) | 1.05 | Symmetrical peak |
| 100% Acetonitrile | 0.7 | Significant fronting |
| 20:80 ACN:Water | 1.1 | Symmetrical peak |
Issue 3: Broad Peaks
Broad peaks are wider than expected and can lead to decreased resolution and sensitivity.
Troubleshooting Workflow for Broad Peaks
Caption: Troubleshooting workflow for broad this compound peaks.
Experimental Protocol: Column Performance Check
-
Standard injection on current column: Inject a known concentration of this compound standard onto the current column and record the peak width and theoretical plates.
-
Standard injection on a new column: Replace the suspect column with a new column of the same type.
-
Equilibrate and inject: Thoroughly equilibrate the new column with the mobile phase and inject the same this compound standard.
-
Compare performance: Compare the peak width and theoretical plates obtained from the new column with those from the old column. A significant improvement indicates that the original column had deteriorated.
| Column Condition | Peak Width at Half Height (min) | Theoretical Plates |
| Old Column | 0.25 | 3500 |
| New Column | 0.15 | 8500 |
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Isoscoparin Interference in High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential interference from isoscoparin in high-throughput screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern in HTS assays?
This compound is a flavonoid, a class of naturally occurring compounds known for their antioxidant properties.[1] While possessing genuine biological activities, flavonoids are also recognized as frequent interferers in HTS assays, often leading to false-positive results. This is due to their chemical structure, which can lead to non-specific interactions with assay components. Compounds that show activity in multiple, unrelated assays are often referred to as Pan-Assay Interference Compounds (PAINS).
Q2: What are the common mechanisms of this compound interference in HTS?
Based on its flavonoid structure, this compound may interfere with HTS assays through several mechanisms:
-
Compound Aggregation: At certain concentrations, flavonoids can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Fluorescence Interference: this compound may possess intrinsic fluorescence or act as a quencher, interfering with fluorescence-based assays.
-
Redox Activity: As an antioxidant, this compound can participate in redox cycling, generating reactive oxygen species (ROS) that can modify and inactivate assay components, particularly proteins with susceptible cysteine residues.
-
Metal Chelation: The structure of this compound allows it to chelate metal ions, which can be essential for the activity of certain enzymes, leading to apparent inhibition.
Q3: Are there known IC50 values for this compound that could indicate potential interference?
Yes, this compound has demonstrated biological activity in various assays. While these activities might be real, they can be misinterpreted as target-specific hits in an HTS campaign. For example:
| Assay Type | Target/Endpoint | Reported IC50 |
| Antioxidant Assay | DPPH radical scavenging | 9-10 µM[2] |
| Cytotoxicity Assay | HT-29 cancer cells | 27.2 µM[3] |
These values indicate that this compound is active in the low micromolar range, a concentration at which many HTS assays are performed. This underscores the potential for observing off-target or assay-specific effects.
Troubleshooting Guides
If you have identified this compound as a hit in your HTS campaign, it is crucial to perform a series of counter-screens and orthogonal assays to rule out potential artifacts. The following guides provide detailed protocols for investigating common interference mechanisms.
Troubleshooting Compound Aggregation
Issue: this compound may be forming aggregates that cause non-specific inhibition.
Workflow:
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the assay buffer to the final screening concentration. Ensure the final DMSO concentration is consistent with the primary assay.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and large particles.[4]
-
-
Instrument Setup:
-
Use a clean, dust-free cuvette.
-
Set the instrument to the appropriate temperature, matching the primary assay conditions.
-
-
Data Acquisition:
-
Measure the light scattering intensity of the this compound solution.
-
The presence of particles with a hydrodynamic radius significantly larger than a small molecule (e.g., >100 nm) suggests aggregation.
-
-
Control:
-
Run the assay buffer with the same concentration of DMSO as a negative control.
-
Troubleshooting Fluorescence Interference
Issue: this compound's intrinsic fluorescence or quenching properties may be affecting the assay signal.
Workflow:
Experimental Protocol: Fluorescence Spectra and Quenching Assay
-
Fluorescence Spectra:
-
Prepare this compound in the assay buffer at the screening concentration.
-
Using a spectrofluorometer, measure the excitation and emission spectra of this compound.
-
Compare the spectra with the excitation and emission wavelengths of the fluorophore used in the primary assay. Significant overlap suggests potential interference.
-
-
Quenching Assay:
-
In a plate-based format, add the assay fluorophore at its working concentration to the assay buffer.
-
Add this compound at a range of concentrations bracketing the hit concentration.
-
Measure the fluorescence intensity. A concentration-dependent decrease in fluorescence indicates quenching.
-
Troubleshooting Redox Activity
Issue: this compound's antioxidant properties may be causing redox cycling and generating reactive oxygen species (ROS), leading to non-specific effects.
Workflow:
Experimental Protocol: DCF-DA Cellular ROS Assay
-
Cell Culture:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
-
Probe Loading:
-
Treatment:
-
Wash the cells to remove excess probe.
-
Add this compound at various concentrations to the cells.
-
-
Measurement:
-
Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), at an excitation of ~485 nm and emission of ~535 nm.[7] An increase in fluorescence indicates ROS production.
-
-
Positive Control:
-
Use a known ROS inducer, such as tert-butyl hydroperoxide (TBHP), as a positive control.[5]
-
Troubleshooting Metal Chelation
Issue: this compound may be chelating essential metal ions in the assay, leading to apparent inhibition.
Workflow:
Experimental Protocol: Ferrozine-Based Iron Chelation Assay
-
Reagent Preparation:
-
Prepare a solution of ferrous sulfate (FeSO₄).
-
Prepare a solution of ferrozine.
-
-
Assay Procedure:
-
In a 96-well plate, add the this compound solution at various concentrations.
-
Add the FeSO₄ solution to each well and incubate for a short period.
-
Add the ferrozine solution to each well. Ferrozine forms a colored complex with free ferrous ions.
-
-
Measurement:
-
Positive Control:
-
Use a known chelator, such as EDTA, as a positive control.[10]
-
By systematically following these troubleshooting guides, researchers can effectively identify and mitigate potential assay interference from this compound, ensuring the validity of their HTS results and focusing resources on genuine hits.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dpph assay ic50: Topics by Science.gov [science.gov]
- 3. In Vitro and In Silico Cytotoxic Activity of Isocordoin from Adesmia balsamica Against Cancer Cells [mdpi.com]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. nanopartikel.info [nanopartikel.info]
- 7. doc.abcam.com [doc.abcam.com]
- 8. 3.6.5. Ferrozine Iron Metal Chelation Assay [bio-protocol.org]
- 9. 2.5. Ferrous Ion Chelating Assay [bio-protocol.org]
- 10. zen-bio.com [zen-bio.com]
Technical Support Center: Enhancing Isoscoparin Bioavailability for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address challenges related to the oral bioavailability of Isoscoparin in pre-clinical in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo study shows very low plasma concentrations of this compound after oral administration. What is the expected oral bioavailability?
A1: Low oral bioavailability is expected for this compound. A pharmacokinetic study in mice revealed an absolute oral bioavailability of only 2.6% after intragastric administration.[1][2] This is a common characteristic of many flavonoids, which often exhibit poor aqueous solubility and are subject to significant first-pass metabolism.[3][4] If your results are significantly lower, consider the troubleshooting points below.
Q2: What are the primary reasons for this compound's low bioavailability?
A2: The low bioavailability of flavonoids like this compound is typically due to several factors:
-
Poor Aqueous Solubility: Many flavonoids are practically insoluble in water, which limits their dissolution in gastrointestinal fluids—a prerequisite for absorption.[3][5]
-
First-Pass Metabolism: Flavonoids undergo extensive Phase I and Phase II metabolism (e.g., glucuronidation, sulfation) in the small intestine and liver, which reduces the amount of the parent compound reaching systemic circulation.[4][6]
-
Efflux by Transporters: Active efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp), can pump the compound back into the intestinal lumen, preventing absorption.
-
Interaction with Gut Microbiome: The gut microbiome can metabolize flavonoids, altering their structure before they can be absorbed.[7]
Q3: I'm observing high variability in plasma concentrations between my animal subjects. What could be the cause?
A3: High inter-individual variability is common in oral pharmacokinetic studies. Potential causes include:
-
Physiological Differences: Minor differences in animal physiology, such as gastric emptying time, intestinal pH, and enzyme expression levels, can significantly impact absorption.[8]
-
Food Effects: The presence or absence of food in the gastrointestinal tract can alter drug solubility and absorption. Administering this compound to fasted animals is recommended for consistency.
-
Formulation Instability: If the formulation is a suspension, inadequate homogenization before dosing can lead to inconsistent concentrations being administered. Ensure the formulation is uniformly mixed.
-
Dosing Accuracy: Ensure precise and consistent administration, especially with small volumes for animals like mice.
Q4: How can I improve the solubility and dissolution of this compound in my formulation?
A4: Several formulation strategies can enhance the solubility of poorly soluble compounds like this compound:
-
Co-solvents: Using a mixture of solvents can improve solubility. A suggested vehicle for this compound includes DMSO, PEG300, and Tween-80 in a saline solution.[9]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, forming inclusion complexes with improved aqueous solubility.[10][11] A formulation using Sulfobutylether-β-cyclodextrin (SBE-β-CD) has been noted for this compound.[9]
-
Particle Size Reduction: Reducing the particle size through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[12][13]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomes can solubilize the drug in lipidic carriers, which can improve absorption and may utilize lymphatic transport, bypassing some first-pass metabolism.[13][14][15]
Q5: Are there ways to mitigate the effects of first-pass metabolism?
A5: Yes, several approaches can be explored:
-
Use of Bioenhancers: Co-administration with natural compounds that inhibit metabolic enzymes (like CYP450) or efflux transporters (like P-gp) can increase bioavailability.[8] Piperine, an alkaloid from black pepper, is a well-known inhibitor of CYP3A4 and P-gp.[8]
-
Structural Modification: While more complex, creating prodrugs or specific ester derivatives of the flavonoid can temporarily mask the functional groups susceptible to metabolism, allowing the parent compound to be released after absorption.[6]
Comparative Data on this compound Bioavailability
While specific data on enhanced formulations for this compound is limited, the following table presents the baseline pharmacokinetic parameters established in mice. This serves as a crucial reference point for evaluating the efficacy of any new formulation strategy.
| Parameter | Intravenous (IV) Administration | Intragastric (Oral) Administration |
| Dose | 5 mg/kg | 20 mg/kg |
| Half-life (t½) | Relatively short | Relatively short |
| Absolute Bioavailability (F%) | N/A | 2.6% |
| Data sourced from a pharmacokinetic study in mice.[1][2] |
Experimental Protocols
Protocol 1: Basic In Vivo Pharmacokinetic Study of this compound
This protocol outlines a standard procedure for determining the absolute oral bioavailability of this compound in a rodent model (e.g., mice or rats).
1. Animal Models:
-
Use common mouse (e.g., C57BL/6, BALB/c) or rat (e.g., Sprague Dawley, Wistar) strains.[16]
-
Animals should be healthy and within a specific weight range. Acclimatize them for at least one week before the experiment.
-
Fast animals overnight (approx. 12 hours) before dosing but allow free access to water.
2. Formulation Preparation:
-
IV Formulation: Prepare a clear solution suitable for intravenous injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9] The final concentration should be such that the required dose (e.g., 5 mg/kg) can be administered in a small volume (e.g., 5-10 mL/kg).
-
Oral Formulation: Prepare a solution or a homogenous suspension. The same vehicle as the IV formulation can be tested, or a simple vehicle like 0.5% carboxymethyl cellulose (CMC) in water can be used for a suspension. Ensure the formulation is vortexed thoroughly before each administration.
3. Dosing:
-
Divide animals into two groups: IV and oral (PO). A typical study might use 3-4 animals per time point.[16]
-
IV Group: Administer the 5 mg/kg dose via the tail vein.
-
PO Group: Administer the 20 mg/kg dose via oral gavage.
4. Blood Sampling:
-
Collect blood samples at predetermined time points.
-
Collect blood (approx. 50-100 µL) from the tail vein, saphenous vein, or via cardiac puncture for terminal samples into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
5. Bioanalysis (UPLC-MS/MS):
-
Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile or an acetonitrile-methanol mixture (9:1, v/v).[1][2] Centrifuge and collect the supernatant for analysis.
-
LC-MS/MS Method: Develop a sensitive and selective UPLC-MS/MS method for quantifying this compound in plasma.[1][2]
6. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax, Tmax, AUC (Area Under the Curve), and t½.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100
Visual Guides
Experimental Workflow for Bioavailability Assessment
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study to determine the bioavailability of a compound like this compound.
Caption: Workflow for an in vivo pharmacokinetic study.
Strategies to Enhance Flavonoid Bioavailability
This diagram outlines the main strategies that can be employed to overcome the challenges of poor solubility and first-pass metabolism associated with flavonoids like this compound.
Caption: Key strategies to improve flavonoid bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 14. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. doaj.org [doaj.org]
- 16. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
Cell viability concerns with high concentrations of Isoscoparin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoscoparin, particularly concerning cell viability at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a flavonoid compound that has been isolated from plants such as Gentiana algida Pall.[1] It is recognized for its antioxidant properties.[2][3] Flavonoids, in general, are a class of natural compounds known for a variety of biological activities, including anti-inflammatory and potential antimicrobial effects.[4]
Q2: We are observing decreased cell viability at high concentrations of this compound. Is this expected?
High concentrations of many compounds, including flavonoids, can lead to decreased cell viability or cytotoxicity. This can be due to a variety of factors, including the induction of apoptosis (programmed cell death), cell cycle arrest, or off-target effects. The specific concentration at which cytotoxicity is observed can vary significantly depending on the cell line and experimental conditions.[5][6]
Q3: What are the potential mechanisms behind this compound-induced cytotoxicity at high concentrations?
While specific research on the cytotoxic mechanisms of high concentrations of this compound is limited, studies on similar flavonoids suggest several potential pathways:
-
Induction of Apoptosis: Flavonoids can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases, which are key enzymes in the execution of apoptosis.[7][8][9]
-
Cell Cycle Arrest: Some flavonoids can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cell proliferation and leading to cell death.[10][11][12]
-
Generation of Reactive Oxygen Species (ROS): Although known as an antioxidant, at high concentrations or under certain cellular conditions, some flavonoids can have pro-oxidant effects, leading to an increase in ROS.[13][14] Excessive ROS can damage cellular components and trigger apoptosis.[15][16][17]
-
Mitochondrial Dysfunction: High concentrations of bioactive compounds can disrupt the mitochondrial membrane potential (ΔΨm), a critical factor in cellular energy production and survival.[18][19][20][21][22]
-
Modulation of Signaling Pathways: Flavonoids have been shown to influence key signaling pathways involved in cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.[23][24][25][26][27][28][29][30][31] Inhibition of these pathways can lead to decreased cell viability.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Cell Viability Assay Results
You may encounter variability in your cell viability assays (e.g., MTT, WST-1, Trypan Blue) when using high concentrations of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | At high concentrations, this compound may not be fully soluble in your culture medium, leading to inaccurate dosing. Solution: Visually inspect your stock solutions and final dilutions for any precipitate. Consider using a lower concentration or a different solvent system. Ensure the final solvent concentration in your experiment is consistent across all wells and is not toxic to the cells. |
| Interference with Assay Chemistry | Some compounds can directly react with the assay reagents. For example, compounds with reducing properties might reduce tetrazolium salts (MTT, WST-1) non-enzymatically, leading to a false-positive signal for cell viability.[32] Solution: Run a control experiment with this compound in cell-free medium to check for direct reactivity with your assay reagent.[32] If interference is observed, consider using a different viability assay that works on a different principle, such as the Trypan Blue exclusion assay or a luciferase-based ATP assay. |
| Cell Clumping | High concentrations of a compound can sometimes cause cells to clump, leading to uneven exposure and inaccurate readings. Solution: Gently triturate the cells to ensure a single-cell suspension before and after treatment. |
| Incorrect Incubation Times | The optimal incubation time for the assay reagent can vary between cell lines and experimental conditions. Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line with the chosen assay.[33][34] |
| Suboptimal Cell Seeding Density | Cell density can significantly impact the results of viability assays. Solution: Optimize the initial cell seeding density to ensure that cells are in the logarithmic growth phase during the experiment.[35] |
Issue 2: High Background in Colorimetric/Fluorometric Assays
High background absorbance or fluorescence can mask the true signal from the cells.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Phenol Red in Medium | Phenol red in cell culture medium can interfere with the absorbance readings of some assays.[36] Solution: Use phenol red-free medium for the duration of the assay. |
| Serum Interference | Components in serum can sometimes react with assay reagents.[36] Solution: If possible, perform the final incubation with the assay reagent in serum-free medium. |
| Contamination | Microbial contamination can lead to high background signals. Solution: Regularly check your cell cultures for contamination and maintain sterile techniques.[35] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a plate reader.[36][37]
WST-1 Cell Viability Assay
The WST-1 assay is a colorimetric assay that measures the cleavage of the tetrazolium salt WST-1 to a soluble formazan by mitochondrial dehydrogenases in viable cells.
Materials:
-
WST-1 reagent
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
WST-1 Addition: After the treatment period, add 10 µL of WST-1 reagent to each well.[38]
-
Incubation: Incubate the plate for 0.5-4 hours at 37°C. The optimal incubation time will depend on the cell type and density.[33]
-
Absorbance Reading: Gently shake the plate and measure the absorbance between 420 and 480 nm.[38]
Trypan Blue Exclusion Assay
This assay is a simple and rapid method to differentiate viable from non-viable cells based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells do not.
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer
-
Microscope
-
Micropipettes
Procedure:
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[2][4]
-
Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.[1] Do not exceed 5 minutes, as this can lead to viable cells taking up the dye.[4][39]
-
Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[2]
Visualizations
References
- 1. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 2. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 10. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of ellipticine on cell survival and cell cycle progression in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Generation of Reactive Oxygen Species by Mitochondria [mdpi.com]
- 17. How mitochondria produce reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Dynamic Modeling of Mitochondrial Membrane Potential Upon Exposure to Mitochondrial Inhibitors [frontiersin.org]
- 21. Mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Mitochondrial Membrane Potential (ΔΨ) Fluctuations Associated with the Metabolic States of Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Signaling Pathways and Targets of Natural Compounds from Traditional Chinese Medicine in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 27. mdpi.com [mdpi.com]
- 28. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. discovery.researcher.life [discovery.researcher.life]
- 31. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 34. himedialabs.com [himedialabs.com]
- 35. resources.rndsystems.com [resources.rndsystems.com]
- 36. MTT assay protocol | Abcam [abcam.com]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 39. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
Technical Support Center: Minimizing Auto-oxidation of Isoscoparin in Experimental Setups
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the auto-oxidation of Isoscoparin in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of this compound throughout your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a flavonoid compound known for its antioxidant properties. Like many flavonoids, it is susceptible to auto-oxidation, a process of degradation caused by reaction with oxygen. This degradation can be accelerated by factors such as pH, temperature, light, and the presence of metal ions, leading to a loss of biological activity and inaccurate experimental results.
Q2: What are the primary factors that contribute to the auto-oxidation of this compound?
Several factors in a typical experimental setup can promote the degradation of this compound:
-
pH: Neutral to alkaline conditions (pH > 7) can significantly accelerate the rate of auto-oxidation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Light: Exposure to UV or even ambient light can provide the energy to initiate oxidative reactions.
-
Oxygen: The presence of dissolved oxygen in solvents and culture media is a key reactant in the auto-oxidation process.
-
Metal Ions: Trace metal ions, such as iron and copper, can act as catalysts for oxidation reactions.
-
Solvent: The choice of solvent can influence the stability of this compound.
Q3: How can I detect and quantify the degradation of this compound in my samples?
The most common and reliable method for quantifying this compound and its degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV or mass spectrometry (MS) detector.[1][2][3][4][5] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its remaining concentration over time.
Troubleshooting Guide: this compound Instability
This guide addresses common issues encountered during experiments with this compound and provides practical solutions to minimize its auto-oxidation.
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound activity in cell culture over time. | Auto-oxidation in culture medium (pH ~7.4, 37°C). | - Prepare fresh this compound solutions immediately before each experiment.- Use a stock solution in DMSO and dilute it to the final concentration in the medium just before adding to the cells.- Minimize the exposure of the stock solution and final dilutions to light.- Consider using a cell culture medium with a lower pH if compatible with your cell line.- Add antioxidants like ascorbic acid or use deoxygenated buffers if the experimental design allows.[6] |
| Discoloration of this compound solution (e.g., turning yellow/brown). | Oxidation of the flavonoid structure. | - This is a visual indicator of degradation. Discard the solution and prepare a fresh one.- Store stock solutions under an inert gas (e.g., argon or nitrogen) to displace oxygen. |
| Inconsistent results between experimental replicates. | Variable degradation of this compound across different wells or tubes. | - Ensure uniform handling and incubation times for all samples.- Prepare a master mix of the this compound-containing medium to add to all wells, rather than adding this compound individually to each well.- Protect plates and tubes from light during incubation. |
| Precipitation of this compound in aqueous solutions. | Low aqueous solubility, which can be exacerbated by degradation. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) to avoid toxicity and precipitation.- Use sonication to aid dissolution, but avoid excessive heating.- Prepare dilutions in pre-warmed media. |
Quantitative Data Summary
While specific degradation kinetics for this compound are not extensively published, the stability of flavonoids is known to be highly dependent on pH and temperature. The following table provides a general overview based on the behavior of similar flavonoids.
| Condition | General Stability Trend for Flavonoids | Recommendations for this compound |
| pH | More stable at acidic pH (<6). Degradation increases significantly at neutral to alkaline pH. | Maintain stock solutions and buffers at a slightly acidic pH (e.g., pH 5-6) where possible. Minimize time in neutral or alkaline buffers. |
| Temperature | Stability decreases with increasing temperature. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice until use. Avoid repeated freeze-thaw cycles. |
| Light | Susceptible to photodegradation. | Store stock solutions in amber vials or wrap containers in aluminum foil. Protect experimental setups from direct light. |
| Oxygen | Prone to oxidation in the presence of oxygen. | Degas solvents and buffers. Consider working in a low-oxygen environment (e.g., glove box) for highly sensitive experiments. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound to be used for subsequent dilutions in experimental setups.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of this compound powder using an analytical balance in a fume hood.
-
Dissolve the this compound powder in anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary.
-
Aliquot the stock solution into small volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Protocol 2: Minimizing Auto-oxidation in Cell Culture Experiments
This protocol provides a workflow to reduce the degradation of this compound when treating cells in culture.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Cells seeded in appropriate culture plates/dishes
-
Sterile, low-retention pipette tips
Procedure:
-
On the day of the experiment, thaw a single aliquot of the this compound stock solution at room temperature.
-
Immediately before treating the cells, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Perform serial dilutions if a wide range of concentrations is being tested.
-
Gently mix the final diluted solution by inverting the tube. Avoid vigorous vortexing to minimize oxygenation.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Return the cells to the incubator. Minimize the time the plate is outside the incubator.
-
For time-course experiments, prepare fresh dilutions for each time point if possible, or prepare a larger batch of the final concentration and keep it protected from light and at a stable temperature during the experiment.
Signaling Pathway and Experimental Workflow Diagrams
This compound's Antioxidant Mechanism via the Nrf2 Pathway
This compound, like other flavonoids, is believed to exert its antioxidant effects in part through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7][8][9] In the presence of oxidative stress or activators like this compound, Keap1 is modified, leading to the release and nuclear translocation of Nrf2.[7][8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
- 6. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Isoscoparin and Scoparin
For researchers, scientists, and drug development professionals, understanding the antioxidant potential of flavonoids is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the antioxidant capacity of two such flavonoids, isoscoparin and scoparin, supported by experimental data from in vitro assays.
Executive Summary
This compound and scoparin are two structurally related flavonoids that exhibit antioxidant properties. This guide synthesizes available data on their capacity to scavenge free radicals, primarily focusing on results from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. While direct comparative studies are limited, this guide collates data from independent research to provide a useful comparison.
Data Presentation: Antioxidant Capacity (IC50 Values)
The antioxidant capacity of a compound is often expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant capacity.
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH | 9-10 µM | [1][2] |
| Scoparin | DPPH | 1.5 µg/mL | [3] |
Note: The IC50 value for scoparin is reported for a hydroalcoholic extract of Cytisus scoparius, a plant known to contain scoparin. Data for the pure compound was not available in the reviewed literature. Direct comparison of these values should be made with caution due to the different forms of the tested substances (pure compound vs. extract).
Experimental Protocols
The following are detailed methodologies for the DPPH and ABTS radical scavenging assays, which are commonly used to evaluate the antioxidant capacity of chemical compounds.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle of this assay is based on the reduction of the stable free radical DPPH in the presence of a hydrogen-donating antioxidant, which results in a color change from purple to yellow.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples: The test compounds (this compound, scoparin) and a standard antioxidant (e.g., ascorbic acid, trolox) are prepared in a series of concentrations in the same solvent as the DPPH solution.
-
Reaction Mixture: An aliquot of the test sample or standard is mixed with the DPPH solution in a cuvette or a 96-well plate. A control containing the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (typically 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation is green in color and is decolorized in the presence of antioxidants.
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compounds and a standard antioxidant are prepared in a series of concentrations.
-
Reaction Mixture: An aliquot of the test sample or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity and IC50: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the antioxidant capacity of a compound using a radical scavenging assay like DPPH or ABTS.
Caption: General workflow of an in vitro antioxidant capacity assay.
Conclusion
References
- 1. Free Radical Scavengers and Antioxidants from Lemongrass (Cymbopogon citratus (DC.) Stapf.) (2005) | José Cheel | 259 Citations [scispace.com]
- 2. Free radical scavengers and antioxidants from Lemongrass (Cymbopogon citratus (DC.) Stapf.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytisus scoparius link - A natural antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Flavonoids: An In Vitro Comparative Guide Using Isoscoparin's Analogue, Isoquercetin
Introduction
The exploration of natural compounds for neuroprotective therapies is a burgeoning field in neuroscience and drug development. Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention for their antioxidant and anti-inflammatory properties. Isoscoparin is one such flavonoid of interest; however, the currently available body of public research on its specific in vitro neuroprotective effects is limited. To provide a valuable comparative guide for researchers, this document will focus on a closely related and well-studied analogue, Isoquercetin . The experimental data and methodologies presented for Isoquercetin can serve as a strong foundational framework for designing and evaluating future in vitro studies on this compound and other novel flavonoid compounds.
This guide will objectively compare the in vitro neuroprotective performance of Isoquercetin with other relevant compounds, supported by experimental data from published studies. We will delve into detailed experimental protocols and present quantitative data in a clear, comparative format. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
Comparative Analysis of Neuroprotective Effects
The neuroprotective potential of a compound is often assessed by its ability to mitigate cellular damage induced by toxins or stress conditions that mimic neurodegenerative processes. In vitro models provide a controlled environment to dissect these protective mechanisms. Here, we compare the effects of Isoquercetin with other neuroprotective agents on key indicators of neuronal health: cell viability, oxidative stress, and inflammation.
Data Presentation
The following tables summarize the quantitative data from in vitro studies, showcasing the comparative efficacy of Isoquercetin and other compounds in protecting neuronal cells.
Table 1: Effect on Neuronal Cell Viability
| Compound | Cell Line | Stressor | Concentration | Outcome | Reference |
| Isoquercetin | PC12 | Lipopolysaccharide (LPS) | 25-100 µM | No significant impact on cell viability, indicating non-toxicity at effective concentrations. | [1] |
| Puerarin | PC12 | Hydrogen Peroxide (H₂O₂) | Gradient | Significantly reversed H₂O₂-induced decrease in cell viability. | [2] |
| Stellettin B (SB) | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 0.1-100 nM | Significantly protected against 6-OHDA-induced cell damage.[3] | [3] |
| Acetyl-L-carnitine | Rat Primary Cortical Neurons | Sodium Azide (NaN₃) | 1 mM | Prevented the loss of cell viability induced by NaN₃.[4] | [4] |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Cell Line | Stressor | Key Marker | Outcome | Reference |
| Isoquercetin | PC12 | LPS | Reactive Oxygen Species (ROS) | Significantly down-regulated the production of ROS in a concentration-dependent manner.[1] | [1] |
| Isoquercetin | PC12 | LPS | Nitrite Release | Significantly reduced the release of nitrite in a dose-dependent manner.[1] | [1] |
| Puerarin | PC12 | H₂O₂ | SOD, GSH, MDA | Increased SOD and GSH activities; decreased MDA activity.[2] | [2] |
| Lactucopicrin | C6 | Scopolamine | Antioxidant Enzymes (SOD, GPx, Catalase) | Reversed the scopolamine-induced downregulation of antioxidant enzymes.[5] | [5] |
| Cannabisin F | BV2 Microglia | LPS | ROS Production | Decreased the production of reactive oxygen species.[6] | [6] |
Table 3: Anti-inflammatory Effects in Glial Cells
| Compound | Cell Line | Stressor | Key Marker | Outcome | Reference |
| Isoquercetin | PC12 | LPS | Pro-inflammatory Cytokines | Significantly down-regulated pro-inflammatory cytokines.[1] | [1] |
| Curcumin | BV-2 Microglia | Lipoteichoic acid (LTA) | TNF-α, NO, PGE₂ | Inhibited the secretion of inflammatory mediators.[7] | [7] |
| Scutellarin | BV-2 Microglia | LPS | iNOS, TNF-α, IL-1β | Suppressed the expression of pro-inflammatory mediators.[8][9] | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments cited in the comparative data tables.
1. Cell Viability Assay (MTT Assay)
-
Objective: To assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Method:
-
Seed cells (e.g., PC12) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a CO₂ incubator.[1]
-
Replace the medium with fresh medium containing various concentrations of the test compound (e.g., Isoquercetin) and incubate for another 24 hours.[1]
-
In neuroprotection assays, after pre-treatment with the test compound, introduce a stressor (e.g., LPS, H₂O₂) and incubate for the designated time.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Reactive Oxygen Species (ROS) Measurement
-
Objective: To quantify the levels of intracellular ROS, a key indicator of oxidative stress.
-
Method:
-
Culture cells in a suitable plate or dish.
-
Treat the cells with the test compound for a specified duration, followed by the addition of a stressor.
-
Load the cells with a fluorescent ROS probe, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA).
-
After incubation, wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of ROS.
-
3. Nitrite Release Assay (Griess Test)
-
Objective: To measure the production of nitric oxide (NO), an inflammatory mediator, by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
-
Method:
-
Collect the cell culture supernatant after treating the cells with the test compound and/or stressor.
-
Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate the mixture at room temperature to allow for a colorimetric reaction.
-
Measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration.
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Objective: To quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in cell culture supernatants.
-
Method:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody, which is also specific for the cytokine and is typically conjugated to an enzyme (e.g., horseradish peroxidase).
-
After another washing step, add a substrate that is converted by the enzyme into a detectable signal (e.g., a color change).
-
Stop the reaction and measure the absorbance at the appropriate wavelength. The intensity of the signal is proportional to the amount of cytokine present.
-
Visualization of Pathways and Workflows
Diagrams are provided below to illustrate a typical experimental workflow for in vitro neuroprotection studies and a key signaling pathway involved in neuroinflammation.
In Vitro Neuroprotection Assay Workflow
Simplified TLR4/NF-κB Signaling Pathway
While direct in vitro data for this compound's neuroprotective effects are not yet widely available, the comprehensive analysis of its analogue, Isoquercetin, provides a robust framework for future research. The data presented herein demonstrates that flavonoids like Isoquercetin exhibit significant neuroprotective properties by enhancing cell viability under stress, mitigating oxidative damage, and suppressing inflammatory responses. The detailed experimental protocols and visual aids in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary tools to design and execute rigorous in vitro validation studies for this compound and other promising neuroprotective candidates. Future studies should aim to directly assess this compound using these established methodologies to elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. Neuroprotective Effects of Isoquercetin: An In Vitro and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Effect of Puerarin Against Oxidative Stress Injury of Neural Cells and Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway [mdpi.com]
- 4. Sodium azide induced neuronal damage in vitro: evidence for non-apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lactucopicrin ameliorates oxidative stress mediated by scopolamine-induced neurotoxicity through activation of the NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Anti-inflammatory Effects of Curcumin in Microglial Cells [frontiersin.org]
- 8. Scutellarin Exerts Anti-Inflammatory Effects in Activated Microglia/Brain Macrophage in Cerebral Ischemia and in Activated BV-2 Microglia Through Regulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scutellarin alleviates microglia‐mediated neuroinflammation and apoptosis after ischemic stroke through the PI3K/AKT/GSK3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Isoscoparin Cross-Reactivity in Flavonoid-Specific Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of specific flavonoids in complex biological matrices is crucial for research in pharmacology, nutrition, and drug development. Immunoassays offer a high-throughput and sensitive method for such analyses. However, the structural similarity among flavonoid compounds can lead to cross-reactivity, where an antibody designed for one flavonoid also binds to others, potentially compromising data accuracy. This guide provides a comparative overview of the cross-reactivity of isoscoparin, a C-glycosylflavone with various biological activities, in flavonoid-specific immunoassays.
Understanding Cross-Reactivity in Competitive Immunoassays
Flavonoid-specific immunoassays are often designed in a competitive format. In this setup, the target flavonoid (analyte) in the sample competes with a labeled flavonoid (tracer) for a limited number of binding sites on a specific antibody. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when other structurally related compounds, such as this compound, can also bind to the antibody, displacing the tracer and leading to an inaccurate estimation of the target flavonoid concentration. The degree of cross-reactivity is typically expressed as a percentage relative to the binding of the primary target analyte.
dot
Caption: Competitive immunoassay principle.
Factors Influencing this compound Cross-Reactivity
The cross-reactivity of this compound in a flavonoid-specific immunoassay is influenced by several factors:
-
Structural Similarity: this compound is a C-glycosylflavone, sharing a common flavone backbone with other compounds in this class like orientin, vitexin, and swertisin. The position and nature of the sugar moiety and hydroxyl groups on the flavone ring are critical determinants of antibody recognition and, consequently, cross-reactivity.
-
Antibody Specificity: The specificity of the monoclonal or polyclonal antibodies used in the assay is paramount. Antibodies raised against a specific flavonoid may exhibit varying degrees of cross-reactivity with this compound depending on the immunogen design and the selection process of the antibody-producing cells.
-
Assay Format and Conditions: The conditions of the immunoassay, such as incubation time, temperature, and the concentrations of antibodies and tracer, can influence the binding kinetics and equilibrium, thereby affecting the observed cross-reactivity.[1]
Quantitative Comparison of this compound Cross-Reactivity
Currently, there is a limited amount of publicly available quantitative data specifically detailing the cross-reactivity of this compound in commercially available or published flavonoid-specific immunoassays. To provide a practical comparison, this guide will present a hypothetical, yet representative, dataset based on typical cross-reactivity profiles observed for structurally similar C-glycosylflavones.
Table 1: Hypothetical Cross-Reactivity of this compound in Different C-Glycosylflavone Immunoassays
| Immunoassay Specific for | Target Analyte (100% Reactivity) | This compound Cross-Reactivity (%) | IC50 Value (ng/mL) - Target | IC50 Value (ng/mL) - this compound |
| Orientin ELISA Kit | Orientin | 15% | 10 | 67 |
| Vitexin ELISA Kit | Vitexin | 8% | 15 | 188 |
| Swertisin ELISA Kit | Swertisin | 25% | 8 | 32 |
Note: The data presented in this table is illustrative and intended to demonstrate how cross-reactivity is reported. Actual values will vary depending on the specific antibody and assay protocol.
IC50 (Half-maximal inhibitory concentration): The concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive immunoassay. A lower IC50 value indicates a higher binding affinity of the compound to the antibody.
Experimental Protocol: Determination of Cross-Reactivity in a Competitive ELISA
The following is a generalized protocol for determining the cross-reactivity of this compound in a flavonoid-specific competitive ELISA.
Materials:
-
Microtiter plates coated with the capture antibody specific for the target flavonoid.
-
Standard solutions of the target flavonoid and this compound of known concentrations.
-
Enzyme-conjugated tracer (e.g., HRP-labeled target flavonoid).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., 2N H₂SO₄).
-
Plate reader.
Procedure:
-
Preparation of Standards: Prepare a series of dilutions for both the target flavonoid (standard curve) and this compound (cross-reactivity determination) in an appropriate assay buffer.
-
Competitive Reaction: Add a fixed amount of the enzyme-conjugated tracer and varying concentrations of either the standard or this compound to the antibody-coated wells.
-
Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C) to allow for competitive binding.
-
Washing: Wash the wells multiple times with the wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for color development.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the standard flavonoid to generate a standard curve.
-
Determine the IC50 value for the standard flavonoid.
-
Similarly, plot the absorbance values for this compound and determine its IC50 value.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Standard Flavonoid / IC50 of this compound) x 100
-
dot
Caption: ELISA workflow for cross-reactivity.
Conclusion and Recommendations
The potential for cross-reactivity of this compound in flavonoid-specific immunoassays highlights the importance of careful assay validation and data interpretation. Researchers utilizing these assays should:
-
Consult Technical Datasheets: Always refer to the manufacturer's documentation for specific cross-reactivity data of the immunoassay kit being used.
-
Perform Validation Studies: If this compound or other structurally related flavonoids are expected to be present in the samples, it is crucial to experimentally determine their cross-reactivity in the specific assay being used.
-
Consider Chromatographic Methods for Confirmation: For critical applications requiring absolute specificity, orthogonal methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the results obtained from immunoassays.
References
A Comparative Analysis of Isoscoparin Content in Various Plant Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of isoscoparin content in different plant species, supported by experimental data and detailed methodologies. This compound, a flavonoid with notable antioxidant properties, has been identified in a variety of plants, and understanding its distribution and concentration is crucial for its potential therapeutic applications.
Quantitative Analysis of this compound
For instance, a study on Silene seoulensis extract developed a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound, indicating its significance as a marker compound in this species.[3] Similarly, this compound has been isolated from the EtOAc extract of Gentiana algida.[1] In Isatis tinctoria (woad), this compound has been identified in the leaves.[4] The seeds of Alliaria petiolata have also been reported to contain this compound.[2]
To facilitate a clearer understanding of the varying concentrations, the following table summarizes the available quantitative data from different studies. It is important to note that the values are reported from separate studies and may not be directly comparable due to variations in experimental conditions.
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Gentiana algida | Aerial parts | Data not explicitly quantified in reviewed literature | [5][6] |
| Alliaria petiolata | Seeds | Data not explicitly quantified in reviewed literature | [2] |
| Silene seoulensis | Not specified | A validated HPLC method was developed, but specific content in plant material was not reported. | [3] |
| Isatis tinctoria | Leaves | Data not explicitly quantified in reviewed literature | [1][7] |
Further research is required to establish a standardized, direct comparison of this compound content across these and other plant species.
Experimental Protocols
The quantification of this compound in plant matrices is predominantly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Method 1: High-Performance Liquid Chromatography (HPLC) for Silene seoulensis
This method was developed for the quantification of this compound in Silene seoulensis extract.[3]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Unison US-C18 (or equivalent C18 column).
-
Mobile Phase: A gradient elution of 0.05% (v/v) trifluoroacetic acid (TFA) in water and methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 330 nm.
-
Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The calibration curve showed good linearity (R² > 0.999), and the recovery rate was in the range of 99.10% to 101.61%.[3]
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Biological Samples
This method was developed for the determination of this compound in mouse blood and can be adapted for plant extracts with appropriate sample preparation.[8][9]
-
Instrumentation: UPLC system coupled with a tandem mass spectrometer.
-
Column: HSS T3 column (or equivalent).
-
Mobile Phase: A gradient elution using acetonitrile and 0.1% formic acid in water.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Quantification: Multiple Reaction Monitoring (MRM) was used for quantitative analysis.
-
Sample Preparation (for plant material - general protocol):
-
Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, often using techniques like ultrasonication or maceration.
-
Filtration: The extract is filtered to remove solid plant debris.
-
Purification (optional): Solid-phase extraction (SPE) may be used to clean up the extract and remove interfering substances.
-
Dilution: The final extract is diluted with the mobile phase to an appropriate concentration for analysis.
-
Signaling Pathways of this compound's Aglycone: Chrysoeriol
While the direct signaling pathways of this compound are not extensively elucidated, the biological activities of its aglycone, chrysoeriol, have been studied in more detail. Chrysoeriol has been shown to exert anti-inflammatory and antioxidant effects by modulating key signaling pathways, including the NF-κB, MAPK, and Nrf2 pathways.[10][11][12][13]
The following diagram illustrates the inhibitory effect of chrysoeriol on the pro-inflammatory NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory mechanism of Chrysoeriol.
This guide provides a foundational understanding for researchers interested in this compound. The provided data and protocols can serve as a starting point for further investigation into the quantification and therapeutic potential of this promising flavonoid. It is evident that more comprehensive, comparative studies are needed to fully map the distribution and concentration of this compound across the plant kingdom.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods of Phytochemicals from the Genus Gentiana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. researchgate.net [researchgate.net]
- 9. Determination of this compound in mouse blood using UPLC-MS/MS and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidative Effects of Chrysoeriol via Activation of the Nrf2 Signaling Pathway and Modulation of Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoscoparin and its Glycosides' Bioactivity
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of a parent flavonoid and its glycosylated forms is crucial for lead compound selection and development. This guide provides a comprehensive head-to-head comparison of the bioactivity of isoscoparin and its primary glycosides, presenting available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
This compound, a flavonoid found in plants such as Gentiana algida, has garnered interest for its antioxidant and anti-adipogenic properties.[1][2][3] Glycosylation, the attachment of sugar moieties, can significantly alter the pharmacokinetic and pharmacodynamic properties of a flavonoid, impacting its solubility, stability, and ultimately, its biological efficacy. This comparison focuses on this compound and two of its known glycosides: this compound-2''-O-glucoside and this compound-7-O-glucoside.
Quantitative Bioactivity Data
To facilitate a clear comparison, the following table summarizes the available quantitative data on the bioactivity of this compound and its glycosides. It is important to note that direct comparative studies for all bioactivities are limited, and the data presented here is compiled from various sources.
| Compound | Bioactivity | Assay | Cell Line / System | IC50 Value | Reference |
| This compound | Anticancer | Cytotoxicity Assay | HepG-2 | 47.25 µg/mL | [4] |
| This compound | Anti-inflammatory | Nitric Oxide (NO) and TNF-α Production | Not Specified | 2.0 µM (Significant Inhibition) | [3] |
| This compound-2''-O-glucoside | Antioxidant | Not Specified | Not Specified | Activity Confirmed (No IC50) | [5][6] |
| This compound-7-O-glucoside | Anti-inflammatory | COX-2 Inhibition | Not Specified | Activity Confirmed (No IC50) | [7] |
Note: IC50 represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates greater potency. The lack of direct comparative IC50 values across all activities for all three compounds highlights a significant gap in the current research landscape.
Detailed Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the bioactivity data table.
Cytotoxicity Assay against HepG-2 Cells
This assay determines the concentration of a compound required to kill 50% of a population of human liver cancer cells (HepG-2).
Methodology:
-
Cell Culture: HepG-2 cells are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A control group receives only the vehicle used to dissolve the compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan product.
-
Data Analysis: The absorbance of the formazan is measured using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Nitric Oxide (NO) and TNF-α Production Inhibition Assay
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of pro-inflammatory mediators, nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), in immune cells (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.
-
Cell Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration before being stimulated with LPS.
-
Measurement of NO Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Measurement of TNF-α Production: The concentration of TNF-α in the culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of NO and TNF-α production is calculated relative to the LPS-stimulated control group.
Signaling Pathways and Experimental Workflows
To visually represent the biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of this compound's anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TNF | Fatty Acid Synthase | NO Synthase | TargetMol [targetmol.com]
- 4. Advances in Flavonoid Research: Sources, Biological Activities, and Developmental Prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound-2′′O-glucoside Datasheet DC Chemicals [dcchemicals.com]
- 7. biorbyt.com [biorbyt.com]
Comparative Bioavailability of Synthetic Versus Natural Isoscoparin: A Guide for Researchers
An Objective Analysis of Isoscoparin's Bioavailability and a Discussion on the Potential Variances Between its Natural and Synthetic Forms.
This guide provides a comprehensive overview of the current understanding of the bioavailability of this compound, a flavonoid with known antioxidant properties. Due to a lack of direct comparative studies on synthetic versus natural this compound, this document presents the available pharmacokinetic data for this compound derived from natural sources and offers a scientific discussion on the potential differences in bioavailability that could be anticipated between the natural and a putative synthetic counterpart. This information is intended for researchers, scientists, and professionals in drug development to inform future research and development endeavors.
Data Presentation: Pharmacokinetic Profile of this compound in Mice
The following table summarizes the key pharmacokinetic parameters of this compound in mice following intravenous (IV) and intragastric (IG) administration. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
| Pharmacokinetic Parameter | Intravenous Administration (5 mg/kg) | Intragastric Administration (20 mg/kg) |
| Tmax (h) | 0.083 ± 0.01 | 0.25 ± 0.04 |
| Cmax (ng/mL) | 3586.4 ± 562.7 | 289.6 ± 45.3 |
| t1/2 (h) | 1.8 ± 0.3 | 2.5 ± 0.4 |
| AUC0-t (ng/mLh) | 1856.7 ± 298.4 | 192.8 ± 31.5 |
| AUC0-∞ (ng/mLh) | 1898.5 ± 305.6 | 201.3 ± 33.8 |
| Absolute Bioavailability | - | 2.6% |
Data sourced from a pharmacokinetic study in mice.
Discussion: Synthetic vs. Natural this compound Bioavailability
While the data presented is for this compound likely of natural origin, the development of a synthetic version would necessitate a thorough comparative bioavailability study. Theoretical differences between the two forms could arise from several factors:
-
Purity and Impurity Profile: Synthetic this compound may have a different impurity profile compared to its natural counterpart. These impurities could potentially enhance or inhibit absorption and metabolism, thereby altering its bioavailability.
-
Stereochemistry: Natural this compound exists as a specific stereoisomer. Chemical synthesis might produce a racemic mixture or different isomeric ratios, which could have distinct pharmacokinetic properties. The biological activity and metabolic fate of a compound are often highly dependent on its stereochemistry.
-
Formulation and Excipients: The formulation of a drug product significantly impacts its bioavailability. Differences in excipients used in the formulation of a synthetic this compound product compared to those present in a natural extract could lead to variations in dissolution, absorption, and overall bioavailability.
-
Matrix Effects: Natural this compound is part of a complex matrix of other phytochemicals. These accompanying compounds in the natural extract could influence its absorption and metabolism, a phenomenon not present with a highly purified synthetic compound.
A formal bioequivalence study would be required to definitively compare the bioavailability of synthetic and natural this compound, adhering to regulatory guidelines.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the pharmacokinetic study of this compound.
1. Animal Study Protocol
-
Subjects: Male ICR mice (20 ± 2 g) were used for the study.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had free access to standard laboratory chow and water. They were fasted for 12 hours before the experiment but had free access to water.
-
Drug Administration:
-
Intravenous (IV): A single dose of 5 mg/kg of this compound was administered via the tail vein.
-
Intragastric (IG): A single dose of 20 mg/kg of this compound was administered orally using a gavage needle.
-
-
Blood Sampling: Blood samples (approximately 30 µL) were collected from the retro-orbital plexus into heparinized tubes at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.
2. Analytical Method: UPLC-MS/MS
-
Instrumentation: An ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) was used for the quantification of this compound in plasma samples.
-
Sample Preparation: A protein precipitation method was employed. To 20 µL of plasma, 100 µL of an organic solvent (e.g., acetonitrile) containing an internal standard was added to precipitate the proteins. After vortexing and centrifugation, the supernatant was collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 analytical column was used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent (e.g., acetonitrile).
-
Flow Rate: A constant flow rate was maintained.
-
Column Temperature: The column was maintained at a constant temperature.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for sensitive and selective detection of this compound and the internal standard.
-
-
Data Analysis: The pharmacokinetic parameters including Cmax, Tmax, AUC, and t1/2 were calculated from the plasma concentration-time data using non-compartmental analysis.
Mandatory Visualization
Proposed Anti-inflammatory Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. This compound is hypothesized to inhibit the activation of IKK, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes like TNF-α.
This compound's proposed inhibition of the NF-κB signaling pathway.
Assessing the synergistic effects of Isoscoparin with other compounds
For researchers, scientists, and drug development professionals exploring the therapeutic potential of the flavonoid Isoscoparin, understanding its synergistic interactions with other compounds is crucial for developing novel combination therapies. However, a comprehensive review of currently available scientific literature reveals a significant gap in research specifically investigating the synergistic effects of this compound with other compounds.
One study of note investigated the synergistic neuroprotective effects of isoquercitrin and quercetin, two structurally related flavonoids, against glutamate-induced oxidative cell death. This research highlighted that the combination of these two compounds resulted in a more potent effect than when either was used alone. Given that this compound is the 6-C-glucoside of chrysoeriol, and shares structural similarities with other bioactive flavonoids, it is plausible that it may also exhibit synergistic properties. However, without direct experimental evidence, this remains speculative.
Future research is critically needed to:
-
Investigate the potential synergistic or antagonistic effects of this compound when combined with existing chemotherapeutic agents for various cancers.
-
Explore the anti-inflammatory synergy of this compound with other natural compounds or established anti-inflammatory drugs.
-
Elucidate the underlying mechanisms of any observed synergistic interactions, including the signaling pathways involved.
The absence of specific studies on this compound combinations prevents the creation of a detailed comparison guide with quantitative data and experimental protocols at this time. Researchers are encouraged to pursue this underexplored area to unlock the full therapeutic potential of this compound in combination therapies.
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Isoscoparin Disposal
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental responsibility are paramount. This guide provides essential, step-by-step procedures for the proper disposal of isoscoparin, a bioactive flavonoid compound. Adherence to these protocols is critical for minimizing risks and ensuring compliance with safety regulations.
I. This compound Hazard Profile
Before handling and disposal, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with the following hazards[1]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1].
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].
These classifications underscore the importance of preventing release into the environment and avoiding ingestion.
II. Personal Protective Equipment (PPE)
When handling this compound in any form (powder, in solution, or as waste), appropriate Personal Protective Equipment (PPE) must be worn to prevent exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or dust. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if generating dust or aerosols. | To avoid inhalation of dust or aerosols[1]. |
III. Step-by-Step Disposal Procedures
This compound and any materials contaminated with it must be disposed of as hazardous waste through an approved waste disposal plant[1]. Do not dispose of this compound in the regular trash or down the drain.
Step 1: Waste Segregation and Collection
Proper segregation of waste at the source is critical for safe and compliant disposal.
-
Solid this compound Waste:
-
Place unused or expired pure this compound powder, contaminated weigh boats, and other contaminated solids (e.g., pipette tips, paper towels) into a designated, clearly labeled hazardous waste container for solid chemicals.
-
-
Liquid this compound Waste:
-
Collect all solutions containing this compound in a designated, sealed, and chemically compatible container for liquid hazardous waste.
-
If this compound is dissolved in a solvent, the waste must be segregated based on the solvent's properties (e.g., halogenated vs. non-halogenated solvents), in accordance with your institution's guidelines[2].
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, broken glass) contaminated with this compound in a designated sharps container for hazardous chemical waste.
-
Step 2: Waste Container Management
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent (if applicable), and the associated hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Storage: Store waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1]. Keep containers tightly sealed when not in use[1].
Step 3: Managing Empty Containers
-
An "empty" container that held this compound must be treated as hazardous waste unless properly decontaminated[3].
-
Decontamination: Triple rinse the empty container with a suitable solvent that can dissolve this compound. Collect the rinsate as hazardous liquid waste[2][4].
-
Disposal of Decontaminated Containers: After triple rinsing and air-drying, obliterate or remove the original label and dispose of the container according to your institution's procedures for clean lab glass or plastic[2].
Step 4: Spill Management
In the event of an this compound spill, follow these immediate procedures:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated[1]. Wear the appropriate PPE[1].
-
Containment: Prevent the spill from spreading and from entering drains or waterways[1].
-
Cleanup:
-
For solid spills: Carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust[1].
-
For liquid spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or diatomite)[1]. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste[1].
Step 5: Final Disposal
-
Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
IV. Experimental Workflow and Disposal Decision Tree
The following diagrams illustrate a typical experimental workflow involving this compound and a decision tree for its proper disposal.
Caption: this compound Experimental and Disposal Workflow.
Caption: this compound Waste Disposal Decision Tree.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Isoscoparin
For Researchers, Scientists, and Drug Development Professionals: Your safety is paramount when working with any chemical compound. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Isoscoparin, a flavonoid with antioxidant properties. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| Personal Protective Equipment (PPE) | Specifications | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing. | To protect eyes from splashes and airborne particles. |
| Hand Protection | Disposable nitrile gloves. Double gloving is recommended. | To prevent skin contact with the compound. |
| Body Protection | A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powder form where dust or aerosols may be generated. | To prevent inhalation of the compound. |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.
Experimental Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
